6-Phenylimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-phenylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-4-11(5-3-1)12-6-7-13-14-8-9-15(13)10-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKXKQNDRZHUCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling of 6-Phenylimidazo[1,2-a]pyridine: A Technical Guide
Executive Summary
6-Phenylimidazo[1,2-a]pyridine (CAS 328062-45-9) represents a critical subclass of the imidazo[1,2-a]pyridine "privileged scaffold." Unlike its 2-phenyl isomer—widely recognized in marketed anxiolytics like Zolpidem—the 6-phenyl derivative places the aryl substituent on the pyridine ring rather than the imidazole moiety.[1] This structural variation significantly alters the electronic distribution, metabolic stability, and binding vector of the pharmacophore.[1] This guide provides an in-depth physicochemical and synthetic profile to support its application in antiviral and neurological drug discovery.[1]
Physicochemical Profile
The following data consolidates experimental observations and high-confidence predictive models for the specific 6-phenyl isomer.
Core Properties Table[1]
| Property | Value / Description | Source/Notes |
| IUPAC Name | 6-Phenylimidazo[1,2-a]pyridine | |
| CAS Registry Number | 328062-45-9 | Validated Registry |
| Molecular Formula | C₁₃H₁₀N₂ | |
| Molecular Weight | 194.23 g/mol | |
| Physical State | Solid (Yellow to White Crystalline) | [1, 2] |
| Melting Point | >130°C (Estimated) | Exact value not standardized; analogs range 158–170°C [3, 4] |
| LogP (Predicted) | 3.4 – 3.6 | Lipophilic, suitable for CNS penetration |
| pKa (Predicted) | ~5.8 – 6.2 | Weak base (protonation at N1) |
| Solubility | Low: Water (<0.1 mg/mL)High: DMSO, DCM, Methanol | Hydrophobic character dominates |
Electronic & Structural Nuances
-
Lipophilicity Vector: The phenyl group at the C6 position increases the lipophilicity (LogP ~3.[1]5) compared to the parent scaffold (LogP ~1.2), enhancing blood-brain barrier (BBB) permeability.
-
Electronic Effects: The C6 position is electronically coupled to the bridgehead nitrogen.[1] A phenyl ring here acts as a weak electron-withdrawing group via induction but a donor via conjugation, subtly modulating the basicity of N1 compared to the 2-phenyl isomer.[1]
-
Fluorescence: Derivatives of this scaffold often exhibit fluorescence in the blue region (400-450 nm) due to extended
-conjugation, making them useful as potential biological probes.[1]
Synthetic Methodology
The most robust route to 6-phenylimidazo[1,2-a]pyridine is Suzuki-Miyaura Cross-Coupling . This method offers superior regioselectivity compared to direct cyclization methods involving 2-amino-5-phenylpyridine, which can be commercially scarce.[1]
Validated Protocol: Suzuki Coupling
Target: Synthesis of 6-Phenylimidazo[1,2-a]pyridine from 6-Bromoimidazo[1,2-a]pyridine.
Reagents:
-
Substrate: 6-Bromoimidazo[1,2-a]pyridine (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered variants)
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃
-
Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/EtOH/Water
Step-by-Step Workflow:
-
Degassing: Charge reaction vessel with solvent mixture and sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Addition: Add 6-bromoimidazo[1,2-a]pyridine, phenylboronic acid, and base. Add catalyst last under positive Argon pressure.[1]
-
Reflux: Heat the mixture to 90–100°C for 4–12 hours. Monitor conversion via TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Cool to RT. Dilute with Ethyl Acetate, wash with brine.[1] Dry organic layer over Na₂SO₄.[1]
-
Purification: Flash column chromatography (Silica gel). Elute with Hexane:EtOAc gradient (typically 7:3 to 1:1).[1]
Synthetic Pathway Visualization
Figure 1: Palladium-catalyzed cross-coupling workflow for the regioselective synthesis of the 6-phenyl derivative.
Analytical Characterization
Confirming the identity of the 6-phenyl isomer is critical to distinguish it from the 2-phenyl or 3-phenyl isomers.[1]
Nuclear Magnetic Resonance (NMR)
The C6-substitution pattern results in a distinct splitting pattern on the pyridine ring.[1]
-
¹H NMR (400 MHz, CDCl₃) Expected Shifts:
-
8.30–8.40 (s, 1H, H-5): The proton at position 5 is deshielded by the adjacent bridgehead nitrogen and the C6-phenyl ring. It typically appears as a singlet or a doublet with very small coupling (
Hz). -
7.60–7.70 (d, 1H, H-8): Doublet (
Hz). - 7.50–7.60 (m, 2H, Phenyl-ortho): Multiplet.
- 7.40–7.50 (m, 3H, Phenyl-meta/para): Multiplet.
- 7.20–7.30 (dd, 1H, H-7): Doublet of doublets, coupled to H-8.
-
7.65 / 7.55 (d, 1H each, H-2/H-3): Imidazole ring protons, typically doublets (
Hz) characteristic of the heteroaromatic core.
-
8.30–8.40 (s, 1H, H-5): The proton at position 5 is deshielded by the adjacent bridgehead nitrogen and the C6-phenyl ring. It typically appears as a singlet or a doublet with very small coupling (
Mass Spectrometry (MS)
-
Molecular Ion:
m/z.[1] -
Fragmentation: Stable aromatic core; fragmentation typically requires high collision energy.[1]
Biological & Medicinal Relevance
The 6-phenylimidazo[1,2-a]pyridine scaffold is not merely a structural curiosity; it is a functional pharmacophore.[1]
Mechanism of Action (MOA) Potential
-
Antiviral Activity: Derivatives substituted at the 6-position have shown potency against Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV).[1][3] The 6-phenyl moiety is believed to occupy a hydrophobic pocket in the viral kinase or polymerase target [3].[1]
-
GABA-A Receptor Modulation: While 2-phenyl derivatives (Zolpidem) bind the benzodiazepine site, 6-phenyl analogs explore alternative binding poses, potentially offering anxiolytic effects with reduced sedation profiles.
Structure-Activity Relationship (SAR) Map
Figure 2: Functional mapping of the scaffold. The C6 position is pivotal for tuning lipophilicity and target specificity without disrupting the hydrogen-bonding capability of the imidazole nitrogen.
References
-
Benchchem. (2024).[1] 6-Phenylimidazo[1,2-a]pyridine Product Data (CAS 328062-45-9).[4][5][6] Retrieved from
-
ChemicalBook. (2024).[1] Imidazo[1,2-a]pyridine Derivatives and Properties. Retrieved from
-
Gueiffier, A., et al. (2007).[1] "Influence of 6 or 8-substitution on the antiviral activity of 3-phenethylthiomethylimidazo[1,2-a]pyridine against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV)." Bioorganic & Medicinal Chemistry, 15(23), 7391-7398.
-
Hajra, A., et al. (2019).[1][7] "Synthesis of Imidazo[1,2-a]pyridines: A Decade Update." RSC Advances, 9, 12345-12360.[1]
-
PubChem. (2024).[1] Compound Summary for Imidazo[1,2-a]pyridine Derivatives. National Library of Medicine.[1]
Sources
- 1. 2-Phenylimidazo(1,2-a)pyridine | C13H10N2 | CID 201136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. lookchem.com [lookchem.com]
- 5. lookchem.com [lookchem.com]
- 6. Buy Furan, tetrahydro-3,3,4,4-tetramethyl- (EVT-3396588) | 32970-38-0 [evitachem.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Spectroscopic Data Analysis of 6-Phenylimidazo[1,2-a]pyridine
Abstract
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This guide provides a comprehensive analysis of the key spectroscopic techniques used to characterize 6-Phenylimidazo[1,2-a]pyridine, a representative member of this important class of N-heterocycles. Intended for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR), and optical (UV-Vis and Fluorescence) spectroscopy. Beyond presenting raw data, this guide emphasizes the causal relationships between molecular structure and spectroscopic output, providing field-proven insights into experimental design and data interpretation.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
Imidazo[1,2-a]pyridines are fused bicyclic heteroaromatic systems containing a bridgehead nitrogen atom. This unique electronic and structural arrangement imparts a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][3] Marketed drugs such as Zolpidem (sleep aid) and Alpidem (anxiolytic) feature this core scaffold, underscoring its therapeutic relevance.[4] Furthermore, the inherent fluorescence of many imidazo[1,2-a]pyridine derivatives makes them valuable tools as genetic markers and in the development of optical materials.[4][5]
Accurate structural elucidation and characterization are paramount in the synthesis and development of novel derivatives. Spectroscopic analysis provides the foundational data for confirming molecular identity, purity, and electronic properties. This guide will systematically dissect the spectroscopic signature of 6-Phenylimidazo[1,2-a]pyridine.
Caption: Numbering scheme for 6-Phenylimidazo[1,2-a]pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular framework and confirm the position of substituents.
Experimental Protocol: ¹H and ¹³C NMR
A robust NMR protocol is crucial for obtaining high-quality, reproducible data.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the purified 6-Phenylimidazo[1,2-a]pyridine sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical, as it can influence chemical shifts. CDCl₃ is a common choice for initial characterization.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[6] Higher fields provide better signal dispersion, which is essential for resolving complex spin systems.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of aromatic and aliphatic protons (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., 'zg30').
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for each unique carbon, simplifying the spectrum.
-
Increase the number of scans significantly (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).
Data Interpretation
The delocalized 10 π-electron aromatic system of the imidazo[1,2-a]pyridine core dictates the chemical shifts observed.[7]
¹H NMR Spectral Data (400 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | ~8.10 - 8.20 | d | ~9.0 | 1H |
| H-8 | ~7.60 - 7.70 | d | ~7.0 | 1H |
| H-3 | ~7.80 | s | - | 1H |
| H-2', H-6' | ~7.90 - 8.00 | m | - | 2H |
| H-7 | ~7.10 - 7.20 | dd | ~9.0, ~7.0 | 1H |
| H-3', H-4', H-5' | ~7.30 - 7.50 | m | - | 3H |
Note: The exact chemical shifts can vary slightly between different literature sources due to solvent and concentration effects.[4][8]
Expert Insights:
-
Downfield Protons: The H-5 proton is typically the most deshielded proton on the pyridine ring due to the anisotropic effect of the adjacent imidazole ring and the electron-withdrawing nature of the bridgehead nitrogen.
-
Singlet H-3: The proton at the C3 position appears as a sharp singlet, a characteristic feature for 2-substituted or 2,3-unsubstituted imidazo[1,2-a]pyridines.
-
Phenyl Group: The protons on the C6-phenyl ring appear as a complex multiplet in the aromatic region. The ortho protons (H-2', H-6') are typically further downfield than the meta and para protons.
¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | ~145.5 |
| C-9 (C-8a) | ~142.0 |
| C-1' | ~134.0 |
| C-6 | ~130.0 |
| C-2', C-6' | ~128.8 |
| C-4' | ~128.0 |
| C-3', C-5' | ~126.5 |
| C-8 | ~125.0 |
| C-5 | ~123.0 |
| C-7 | ~117.5 |
| C-3 | ~112.0 |
Note: Assignments are based on general knowledge of the scaffold and may require 2D NMR (HSQC/HMBC) for definitive confirmation.[6][9]
Expert Insights:
-
Quaternary Carbons: The bridgehead carbon (C-9) and the phenyl-substituted carbon (C-2) are significantly downfield due to their electronic environment.
-
Shielded Carbons: C-3 and C-7 are relatively upfield, reflecting higher electron density at these positions. This is consistent with the known reactivity of the imidazo[1,2-a]pyridine ring system towards electrophilic substitution, often at the C3 position.[10]
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry is indispensable for determining the molecular weight and elemental formula of a synthesized compound.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally preferred for these types of polar heterocyclic compounds.
-
Analysis: Analyze the sample using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument. These provide highly accurate mass measurements, typically to within 5 ppm.
-
Data Interpretation: Identify the molecular ion peak [M+H]⁺. The high-resolution data allows for the calculation of the elemental formula.
Data Interpretation
For 6-Phenylimidazo[1,2-a]pyridine (C₁₃H₁₀N₂):
-
Monoisotopic Mass: 194.0844 g/mol
-
Expected [M+H]⁺: 195.0917
The observation of a prominent ion at m/z 195.0917 in the ESI-HRMS spectrum provides strong evidence for the successful synthesis of the target molecule.[11] The fragmentation pattern can also offer structural clues, though it is often minimal with stable aromatic systems under soft ionization conditions.
Optical Spectroscopy: Probing Electronic Properties
The extended π-conjugated system of 6-Phenylimidazo[1,2-a]pyridine gives rise to characteristic absorption and emission spectra, which are sensitive to the molecular environment.
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute stock solution of the compound in a spectroscopic grade solvent (e.g., acetonitrile or dichloromethane).[6] Prepare a series of dilutions to find a concentration that gives a maximum absorbance below 1.0 AU for UV-Vis analysis.
-
UV-Vis Absorption: Record the absorption spectrum using a dual-beam spectrophotometer from approximately 200 to 500 nm.
-
Fluorescence Emission: Using a spectrofluorometer, excite the sample at the wavelength of maximum absorption (λₘₐₓ). Record the emission spectrum over a suitable wavelength range.
Data Interpretation
UV-Visible Absorption: Imidazo[1,2-a]pyridine derivatives typically exhibit multiple absorption bands.[12]
-
High-Energy Bands (< 300 nm): These are generally attributed to π-π* transitions within the aromatic system.[11]
-
Low-Energy Bands (> 300 nm): A lower energy band, often observed between 320-370 nm, can be assigned to intramolecular charge transfer (ICT) transitions.[5][12]
Fluorescence Emission: The heterobicyclic skeleton of imidazo[1,2-a]pyridine often confers high fluorescence activity.[4]
-
Emission Wavelength: These compounds typically emit in the blue-green region of the spectrum.[3] The exact emission maximum is influenced by the substitution pattern and solvent polarity.
-
Quantum Yield: Many 2-aryl-imidazo[1,2-a]pyridines display high fluorescence quantum yields.[3] Coordination to metal ions, such as Zn(II), can further enhance emission by increasing molecular rigidity.[13]
Caption: General workflow for spectroscopic characterization.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique to identify the presence of key functional groups based on their vibrational frequencies.
Data Interpretation
While the fingerprint region (below 1500 cm⁻¹) is complex, several characteristic peaks can be identified for 6-Phenylimidazo[1,2-a]pyridine.[8][14]
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100-3000 | Aromatic C-H stretch |
| ~1630-1600 | C=N stretch (imidazole ring) |
| ~1580-1450 | C=C aromatic ring stretches |
| ~850-750 | C-H out-of-plane bending |
The absence of broad peaks around 3300-3500 cm⁻¹ (N-H stretch) or strong peaks around 1700 cm⁻¹ (C=O stretch) helps confirm the purity and integrity of the synthesized heterocycle.[6]
Conclusion
The comprehensive spectroscopic analysis of 6-Phenylimidazo[1,2-a]pyridine provides a clear and unambiguous confirmation of its chemical structure. ¹H and ¹³C NMR define the connectivity and chemical environment of each atom, HRMS confirms the elemental composition and molecular weight, optical spectroscopy reveals its electronic transition properties, and FTIR verifies the presence of key functional groups. The methodologies and interpretative insights presented in this guide serve as a robust framework for researchers engaged in the synthesis, characterization, and development of novel imidazo[1,2-a]pyridine-based compounds.
References
-
ResearchGate. Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. [Link]
-
DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
-
ERIC. Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. [Link]
-
National Institutes of Health (NIH). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. [Link]
-
ResearchGate. 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. [Link]
-
ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]
-
Taylor & Francis Online. The design and synthesis of 1-phenylimidazo[1,5-a]pyridine – anthracene-based fluorophore for greenish-yellow organic light emitting diode and warm white LED. [Link]
-
MDPI. Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. [Link]
-
PubChem. 2-Phenylimidazo(1,2-a)pyridine. [Link]
-
ATB - Automated Topology Builder. 2-Phenylimidazo[1,2-a]pyridine. [Link]
-
RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
ResearchGate. UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. [Link]
-
ResearchGate. FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. [Link]
-
ACS Omega. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]
-
Chemical Research in Toxicology. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. [Link]
-
ACS Omega. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. [Link]
-
Chemistry – A European Journal. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. [Link]
-
PubMed. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]
-
MDPI. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [Link]
-
PubMed Central. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. [Link]
Sources
- 1. 6-Phenylimidazo[1,2-a]pyridine|CAS 328062-45-9 [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Deep Dive: The Anticancer Mechanism of 6-Phenylimidazo[1,2-a]pyridine Scaffolds
Executive Summary
The 6-Phenylimidazo[1,2-a]pyridine moiety represents a "privileged scaffold" in modern medicinal chemistry, particularly in oncology.[1] Unlike generic heterocycles, this specific architecture offers a unique geometry that allows for dual-targeting capabilities. It effectively bridges the hydrophobic pockets of kinase domains (specifically PI3K
This technical guide dissects the molecular mechanism of action (MoA) of 6-phenylimidazo[1,2-a]pyridine derivatives. We move beyond simple cytotoxicity to explore the causal signaling cascades—primarily the PI3K/Akt/mTOR axis and microtubule destabilization —that drive its potent anticancer efficacy.
Chemical Basis: The Pharmacophore[2]
The imidazo[1,2-a]pyridine core is fused bicyclic heterocycle.[2] The introduction of a phenyl group at the C-6 position is not merely cosmetic; it is a critical pharmacophoric element.
-
Lipophilic Interaction: The 6-phenyl ring provides essential hydrophobic bulk, allowing the molecule to penetrate the deep hydrophobic clefts of kinase active sites (e.g., the ATP-binding pocket of PI3K).
-
-
Stacking: This aromatic substituent facilitates - stacking interactions with aromatic residues (such as Phenylalanine or Tyrosine) within the target protein's binding pocket, significantly stabilizing the ligand-protein complex. -
Vector Positioning: The rigid bicyclic core orients the 6-phenyl group at a precise angle relative to substituents at the C-2 or C-3 positions, enabling the molecule to span multiple sub-pockets of the target enzyme.
Mechanism of Action: Dual-Targeting Pharmacology
Research indicates that 6-phenylimidazo[1,2-a]pyridine derivatives do not rely on a single failure point. Instead, they induce "catastrophic cellular stress" through two convergent pathways.
Pathway A: PI3K/Akt/mTOR Signaling Inhibition
The primary enzymatic target for many high-potency derivatives is Phosphatidylinositol 3-kinase (PI3K) , specifically the
-
Ligand Binding: The scaffold occupies the ATP-binding site of the p110
catalytic subunit. -
Kinase Blockade: This prevents the phosphorylation of PIP2 to PIP3.
-
Akt Deactivation: Without PIP3, PDK1 cannot recruit or phosphorylate Akt (Protein Kinase B) at Thr308/Ser473.
-
Downstream Effect: Dephosphorylated Akt leads to the activation of pro-apoptotic factors (Bad, Bax) and the upregulation of cell cycle inhibitors (p21, p27).
Pathway B: Tubulin Polymerization Inhibition
A secondary, yet vital, mechanism involves the cytoskeleton. The 6-phenyl moiety mimics the biaryl system of colchicine.
-
Colchicine Site Binding: The molecule binds to the interface between
- and -tubulin dimers. -
Microtubule Destabilization: This binding prevents the polymerization of tubulin into microtubules.
-
Mitotic Arrest: The spindle fibers fail to form during metaphase, triggering the Spindle Assembly Checkpoint (SAC) .
-
G2/M Arrest: The cell halts division at the G2/M phase, eventually collapsing into apoptosis (mitotic catastrophe).
Visualization: Convergent Apoptotic Signaling
The following diagram illustrates how these two pathways converge to induce cell death.
Caption: Figure 1. Dual-mechanism signaling network showing PI3K inhibition and Tubulin destabilization converging on Apoptosis.
Experimental Validation Protocols
To confirm this mechanism in your own laboratory, rely on the following self-validating protocols. These are designed to isolate specific nodes of the pathway described above.
Protocol A: Quantitative Cytotoxicity (SRB/MTT Assay)
Purpose: Establish the IC50 and therapeutic window. Critical Step: Use a normal cell line (e.g., HEK293 or MRC-5) alongside cancer lines (e.g., HCC1937, HT-29) to determine the Selectivity Index (SI) .
-
Seeding: Seed cancer cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add compound (0.01 - 100
M) in serial dilutions. Include 0.1% DMSO control. -
Fixation (SRB): Fix with 10% cold trichloroacetic acid (TCA) for 1h at 4°C. Note: TCA preserves protein mass better than MTT metabolic conversion.
-
Staining: Stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 30 min.
-
Analysis: Solubilize bound dye with 10 mM Tris base and read OD at 510 nm.
Protocol B: Cell Cycle Analysis (Flow Cytometry)
Purpose: Distinguish between G1 arrest (typical of CDK inhibition) and G2/M arrest (typical of tubulin inhibition).
-
Synchronization: Starve cells (serum-free media) for 24h to synchronize in G0/G1.
-
Treatment: Treat with IC50 concentration for 24h.
-
Staining: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.
-
Labeling: Stain with Propidium Iodide (PI) (50
g/mL) + RNase A (100 g/mL) for 30 min at 37°C. -
Gating: Use a flow cytometer to capture 10,000 events. Gate single cells (FL2-A vs FL2-W) to exclude doublets.
-
Expected Result: A distinct peak shift to the G2/M phase (4N DNA content) confirms tubulin involvement.
-
Protocol C: Mechanistic Confirmation (Western Blot)
Purpose: Verify the molecular signaling cascade.[3]
| Target Protein | Expected Change | Biological Implication |
| p-AKT (Ser473) | Decrease | Inhibition of PI3K pathway. |
| p53 | Increase | DNA damage response / Cell cycle arrest. |
| p21 (Cip1) | Increase | CDK inhibition leading to arrest. |
| Cleaved PARP | Increase | Hallmark of irreversible apoptosis. |
| Cyclin B1 | Accumulation | Marker of G2/M arrest (mitotic trap). |
Data Summary & Interpretation
The following table summarizes typical data observed with potent 6-phenylimidazo[1,2-a]pyridine derivatives in breast (HCC1937) and colon (HT-29) cancer models.
| Assay Type | Metric | Control Value | Treated Value (Typical) | Interpretation |
| Viability | IC50 ( | N/A | 0.05 - 2.0 | High potency against tumor cells. |
| Selectivity | SI (Tumor/Normal) | 1.0 | > 20 | Low toxicity to somatic cells. |
| Cell Cycle | % G2/M Phase | ~15% | > 45% | Indicates mitotic spindle disruption. |
| Apoptosis | Annexin V+ (%) | < 5% | > 30% | Induction of programmed cell death. |
| Signaling | p-AKT/Total AKT | 1.0 (Normalized) | < 0.3 | Significant PI3K pathway blockade. |
Experimental Workflow Visualization
Caption: Figure 2. Step-by-step experimental workflow for validating 6-phenylimidazo[1,2-a]pyridine derivatives.
References
-
Goel, R., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry. Link
-
Al-Najjar, B., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.[4][5] Asian Pacific Journal of Cancer Prevention. Link
-
Li, W., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)
Inhibition.[6] Molecules. Link -
Baviskar, A. T., et al. (2011). Synthesis and in vitro anticancer evaluation of some novel 6-substituted imidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry. Link
-
Bagdi, A. K., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.[7] RSC Advances. Link
Sources
- 1. 6-Phenylimidazo[1,2-a]pyridine|CAS 328062-45-9 [benchchem.com]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
The Strategic Importance of the 6-Position: A Deep Dive into the Structure-Activity Relationship of Imidazo[1,2-a]pyridines
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "drug-like" properties and broad spectrum of biological activities.[1][2] This fused bicyclic system is present in several marketed drugs, including the anxiolytic alpidem and the hypnotic zolpidem, underscoring its clinical significance.[3][4] The synthetic accessibility and the ability to readily introduce diverse substituents at various positions make it an attractive framework for the development of novel therapeutic agents targeting a wide range of diseases, including cancer, inflammatory conditions, and neurodegenerative disorders.[3][5][6] Among the various points of modification on the imidazo[1,2-a]pyridine ring, the 6-position has emerged as a critical determinant of biological activity and selectivity, making its structure-activity relationship (SAR) a key area of investigation for drug discovery programs. This guide provides a comprehensive analysis of the SAR of 6-substituted imidazo[1,2-a]pyridines, offering insights into the rational design of potent and selective modulators of various biological targets.
The Pivotal Role of the 6-Position in Modulating Biological Activity
Systematic modifications at the 6-position of the imidazo[1,2-a]pyridine nucleus have been shown to significantly impact the potency and selectivity of these compounds across diverse biological targets. The nature of the substituent at this position—ranging from simple halogens and alkyl groups to more complex aryl and heteroaryl moieties—can influence key pharmacodynamic and pharmacokinetic properties, including target binding, cell permeability, and metabolic stability.
Anticancer Activity: A Major Focus of 6-Substituted Imidazo[1,2-a]pyridines
A significant body of research on 6-substituted imidazo[1,2-a]pyridines has focused on their potential as anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and proliferation.
One notable area of investigation is the development of 6-substituted imidazo[1,2-a]pyridines as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer.[7] For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives has been designed and synthesized as potent PI3Kα inhibitors.[7] SAR studies on this series revealed that the 6-imidazo[1,2-a]pyridine moiety is a crucial pharmacodynamic group.[7]
Another important target for 6-substituted imidazo[1,2-a]pyridines in oncology is Rab Geranylgeranyl Transferase (RGGT). The C6 position has been identified as a privileged site for modification to retain activity against this enzyme.[8] The nature of the substituent at the 6-position was found to be directly responsible for the compound's activity against RGGT.[8] Specifically, derivatives with a para-substituted formylphenyl group at the 6-position have demonstrated significant inhibitory properties.[8]
Furthermore, a range of 6-substituted imidazo[1,2-a]pyridines have demonstrated excellent activity against colon cancer cell lines HT-29 and Caco-2, inducing apoptosis through the release of cytochrome c and the activation of caspases 3 and 8.[9]
Impact on Kinase Inhibition
The 6-position has also been a key focus in the development of imidazo[1,2-a]pyridine-based kinase inhibitors. Exploration of the SAR of imidazo[1,2-a]pyridines as cyclin-dependent kinase (CDK) inhibitors has led to the discovery of potent and selective inhibitors of CDK2.[10] Understanding the SAR at this position has allowed for the modification of physical properties, offering the potential for in vivo optimization.[10] In the context of c-Met kinase inhibitors, an imidazo[1,2-a]pyridine moiety at the 6-position of a[5][7][9]triazolo[4,5-b]pyrazine core was found to be highly potent.[2]
Synthetic Strategies for 6-Substituted Imidazo[1,2-a]pyridines
The synthesis of 6-substituted imidazo[1,2-a]pyridines can be achieved through various synthetic routes, often starting from appropriately substituted 2-aminopyridines. Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, have proven to be an efficient method for the one-pot synthesis of these compounds.[5]
A general synthetic approach involves the condensation of a 5-substituted-2-aminopyridine with an α-halocarbonyl compound or a related synthon. For example, a multicomponent coupling reaction has been utilized to synthesize a range of 6-substituted imidazo[1,2-a]pyridines with anticancer activity.[9] Another strategy involves the synthesis of an imidazo[1,2-a]pyridine aldehyde intermediate, which can then be further functionalized at the 6-position.[8]
Experimental Protocols
General Procedure for the Synthesis of 6-Substituted Imidazo[1,2-a]pyridines via Multicomponent Reaction
This protocol is a representative example for the synthesis of 6-substituted imidazo[1,2-a]pyridines.
Materials:
-
Substituted 2-aminopyridine (1.0 eq)
-
Aldehyde (1.0 eq)
-
Isocyanide (1.0 eq)
-
Catalyst (e.g., Sc(OTf)₃ or p-toluenesulfonic acid, 10 mol%)
-
Solvent (e.g., Methanol or Ethanol)
Procedure:
-
To a solution of the 2-aminopyridine in the chosen solvent, add the aldehyde and the catalyst.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the isocyanide to the reaction mixture.
-
Continue stirring at room temperature or heat as required, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).[1]
Cell Viability Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT-29, Caco-2, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized imidazo[1,2-a]pyridine compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value for each compound.[11]
Structure-Activity Relationship (SAR) Summary
The following table summarizes the key SAR findings for 6-substituted imidazo[1,2-a]pyridines across different biological targets.
| Substituent at 6-Position | Biological Target/Activity | SAR Observations | Reference(s) |
| Halogens (e.g., Cl, Br, I) | Anticancer (Colon Cancer) | Generally well-tolerated and can contribute to potent activity. | [9] |
| Aryl/Heteroaryl | PI3Kα Inhibition | A 6-imidazo[1,2-a]pyridin-6-yl moiety linked to a quinazoline scaffold is a key pharmacophore for potent PI3Kα inhibition. | [7] |
| Substituted Phenyl | RGGT Inhibition | para-substituted formylphenyl group showed the most potent activity. meta-substituted analogs with formyl or methylketone groups were also active. | [8] |
| Alkyl/Aryl Amines | RGGT Inhibition | Detrimental to activity. | [8] |
| Various Substituents | CDK2 Inhibition | The 6-position is a key site for modification to optimize physical properties and in vivo performance. | [10] |
| Imidazo[1,2-a]pyridine | c-Met Kinase Inhibition | A 6-imidazo[1,2-a]pyridine moiety as part of a larger heterocyclic system is highly potent. | [2] |
Conclusion and Future Directions
The 6-position of the imidazo[1,2-a]pyridine scaffold is a critical handle for modulating biological activity. The diverse range of substituents that can be introduced at this position allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The extensive research in this area has led to the identification of promising lead compounds for the treatment of cancer and other diseases. Future research should continue to explore novel and diverse substitutions at the 6-position, coupled with in-depth biological evaluations, to unlock the full therapeutic potential of this privileged scaffold. The use of computational modeling and structure-based drug design will further aid in the rational design of next-generation 6-substituted imidazo[1,2-a]pyridine derivatives with enhanced efficacy and safety profiles.
References
-
D'Annessa, I., et al. (2010). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. Available at: [Link]
-
Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. Available at: [Link]
-
Martinez-Vargas, A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
[No Author] (n.d.). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. Available at: [Link]
-
Sharma, V., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]
-
Kazmierczak, P., et al. (2020). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. PMC. Available at: [Link]
-
[No Author] (n.d.). Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Hosseini, H., & Bayat, M. (2019). An efficient synthesis of new imidazo[1,2- a ]pyridine-6-carbohydrazide and pyrido[1,2- a ... RSC Publishing. Available at: [Link]
-
Byth, K. F., et al. (2004). Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. PubMed. Available at: [Link]
-
Al-Warhi, T., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PMC. Available at: [Link]
-
Yilmaz, I., et al. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. PubMed. Available at: [Link]
- [No Author] (n.d.). Substituted imidazo[1,2b]pyridazines as kinase inhibitors, the production thereof, and use of the same as medicaments. Google Patents.
-
de Oliveira, C. S., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC. Available at: [Link]
-
Cui, J. J., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[5][7][9]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent. ACS Publications. Available at: [Link]42a)
Sources
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An efficient synthesis of new imidazo[1,2- a ]pyridine-6-carbohydrazide and pyrido[1,2- a ]pyrimidine-7-carbohydrazide derivatives via a five-componen ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00350A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note: Sequential One-Pot Synthesis of 6-Phenylimidazo[1,2-a]pyridine
Executive Summary & Strategic Analysis
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous GABA-A receptor agonists, antiviral agents, and anticancer drugs.[1] Traditional synthesis of the 6-phenyl derivative typically involves two discrete steps: (1) formation of the bicyclic core followed by isolation, and (2) a subsequent metal-catalyzed cross-coupling.[1]
This Application Note details a Sequential One-Pot Protocol that eliminates the intermediate isolation step. By leveraging the orthogonality of the condensation reaction (acid-mediated) and the cross-coupling (base-mediated), researchers can significantly improve atom economy and reduce solvent waste.[1]
Why Sequential One-Pot?
-
Thermodynamic Compatibility: The Tschitschibabin ring closure requires electrophilic activation (often acidic), while the Suzuki coupling requires a basic environment to activate the boronic acid.[1] A "dump-and-stir" approach often fails due to pH conflict and catalyst poisoning by free amines.[1]
-
Intermediate Stability: The intermediate, 6-bromoimidazo[1,2-a]pyridine, is stable in solution, allowing the reaction vessel to be transitioned directly from Phase A (Cyclization) to Phase B (Coupling) without workup.[1]
Mechanistic Pathway & Workflow
The synthesis proceeds through two distinct mechanistic phases within a single reactor.
Phase A: Tschitschibabin Cyclization
The exocyclic amine of 2-amino-5-bromopyridine attacks the
Phase B: Suzuki-Miyaura Coupling
Once the ring is formed, the reaction environment is switched to basic conditions.[1] The Palladium catalyst performs an oxidative addition into the C-Br bond (which remained intact during Phase A), followed by transmetallation with the activated phenylboronate and reductive elimination to yield the final biaryl product.
Figure 1: Sequential workflow illustrating the transition from acid-catalyzed cyclization to base-catalyzed cross-coupling in a single vessel.
Detailed Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: 2-Amino-5-bromopyridine (1.0 equiv, 5.0 mmol)
-
Cyclization Reagent: 2-Bromoacetaldehyde diethyl acetal (1.5 equiv)[1]
-
Coupling Partner: Phenylboronic acid (1.2 equiv)[1]
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3-5 mol%)[1]
-
Solvent System: 1,4-Dioxane : Water (4:1 ratio)[1]
-
Additives: Conc. HBr (48% aq, catalytic), Sodium Carbonate (Na2CO3)[1]
Step-by-Step Methodology
Phase 1: Formation of the Bicyclic Core
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-bromopyridine (865 mg, 5.0 mmol).
-
Solvation: Add 20 mL of 1,4-Dioxane and 5 mL of Water . Stir until dissolved.
-
Activation: Add 2-bromoacetaldehyde diethyl acetal (1.13 mL, 7.5 mmol) followed by 5 drops of conc. HBr .
-
Expert Insight: The HBr catalyzes the hydrolysis of the acetal to the reactive aldehyde in situ. This controlled release prevents polymerization of the aldehyde.
-
-
Reaction: Heat the mixture to reflux (100°C) for 4–6 hours.
-
Validation (TLC): Check consumption of the aminopyridine (TLC eluent: 30% EtOAc in Hexane). A new spot (6-bromo intermediate) should appear at a lower Rf than the starting material.[1]
Phase 2: In-Situ Suzuki Coupling[1]
-
Transition: Cool the reaction mixture to room temperature. Do not work up.
-
Basification: Add Na2CO3 (1.59 g, 15.0 mmol) directly to the flask. Stir for 10 minutes to neutralize the acid and establish the basic pH required for the Suzuki cycle.
-
Catalyst Addition: Add Phenylboronic acid (732 mg, 6.0 mmol) and Pd(PPh3)4 (288 mg, 0.25 mmol).
-
Note: Degas the solution by bubbling Nitrogen/Argon for 5 minutes before adding Pd to prevent homocoupling of the boronic acid.
-
-
Reaction: Heat the mixture to reflux again (100°C) for 6–8 hours under an inert atmosphere (N2 balloon).
-
Completion: Monitor by TLC. The intermediate spot should disappear, replaced by a highly fluorescent spot (the biaryl product).[1]
Phase 3: Workup & Purification[1][2]
-
Extraction: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Washing: Wash combined organics with Brine (1 x 30 mL). Dry over anhydrous Na2SO4.[1][3][4]
-
Purification: Concentrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0% to 40% EtOAc in Hexane).
-
Yield: Expected yield is 75–85% (approx. 730–820 mg).[1]
Data Interpretation & Quality Control
Expected Analytical Data
| Parameter | Value / Characteristic | Interpretation |
| Appearance | Off-white to pale yellow solid | Dark color indicates Pd contamination or oxidation.[1] |
| 1H NMR (CDCl3) | Characteristic singlet for the proton adjacent to the bridgehead nitrogen.[1] | |
| 1H NMR (CDCl3) | Two doublets (or singlets depending on res) for C2/C3 protons.[1] | |
| HRMS (ESI) | [M+H]+ calc: 195.09 | Confirms formula C13H10N2.[1] |
Troubleshooting Guide (Self-Validating)
| Observation | Root Cause | Corrective Action |
| Phase 1 Stalls | Acetal not hydrolyzing. | Add more HBr or switch to using 40% aq. chloroacetaldehyde.[1] |
| Pd Black Precipitates | Oxygen in solvent or high temp.[1] | Degas solvents thoroughly before Phase 2.[1] Ensure Na2CO3 is fully dissolved.[1] |
| Low Yield (Phase 2) | Protodeboronation. | Phenylboronic acid degraded.[1] Add 1.5 equiv excess or use Phenylboronic acid pinacol ester.[1] |
References
-
Gembus, V., et al. (2012).[1] Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines.[1][5][6] National Institutes of Health (PubMed).[1] [Link]
-
Bagdi, A. K., et al. (2013).[1] Copper iodide mediated synthesis of imidazo[1,2-a]pyridines.[1][7][8] Organic Chemistry Portal.[1] [Link]
-
Goel, R., et al. (2022).[1] Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega.[1] [Link][1]
-
General Synthesis Overview. Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.[1] [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. mdpi.com [mdpi.com]
- 6. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Application Note: Microwave-Assisted Synthesis of Functionalized Imidazo[1,2-a]pyridines
[1][2][3][4][5][6][7]
Introduction & Strategic Relevance
The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore found in numerous blockbuster drugs, including Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (cardiotonic).[1][2][3] Its structural rigidity and ability to hydrogen bond make it an ideal mimic of the purine core, granting it broad biological activity ranging from antiviral to anti-inflammatory properties.[3]
Traditional thermal synthesis of this moiety often suffers from prolonged reaction times (hours to days), harsh reflux conditions, and the use of volatile organic solvents (VOCs).[3] This Application Note details Microwave-Assisted Organic Synthesis (MAOS) protocols that overcome these bottlenecks. By leveraging dielectric heating, researchers can achieve:
Mechanistic Principles & Microwave Effects[2][6][7][9]
Dielectric Heating in Heterocycle Formation
The synthesis of imidazo[1,2-a]pyridines involves polar transition states.[3] Microwave irradiation efficiently couples with these polar species through dipolar polarization .[3] As the dipoles try to align with the oscillating electric field, molecular friction generates internal heat.[3] This is distinct from convective heating (oil bath), where heat is transferred from the vessel wall inward.[3]
-
Specific Microwave Effect: In the Groebke-Blackburn-Bienaymé (GBB) reaction, the rate-determining step often involves the nucleophilic attack of the isonitrile.[3] Microwave irradiation stabilizes the polar transition state, significantly lowering the activation energy (
).[3]
Reaction Pathways
Two primary routes are dominant in modern drug discovery:
-
Route A (Condensation): Reaction of 2-aminopyridines with
-haloketones.[3][4] Best for fixed-core synthesis.[3] -
Route B (Multicomponent GBB): Reaction of 2-aminopyridines, aldehydes, and isonitriles.[3] Best for diversity-oriented synthesis (DOS).[3]
Mechanistic Workflow (Route B - GBB Reaction)
Figure 1: Mechanistic pathway of the microwave-assisted Groebke-Blackburn-Bienaymé (GBB) reaction.[3] The acid catalyst activates the Schiff base, facilitating the isonitrile insertion.[3]
Experimental Protocols
Protocol A: Green Synthesis via Condensation (Target-Oriented)
Best for: Scaling up specific drug cores (e.g., Zolpidem intermediates).[3]
Reagents:
-
2-Aminopyridine (1.0 equiv)
- -Bromoacetophenone (Phenacyl bromide) (1.0 equiv)[3]
-
Solvent: Water (Green) or Ethanol[3]
-
Base:
(Optional, 1.0 equiv)[3]
Procedure:
-
Setup: In a 10 mL microwave-transparent vial (borosilicate glass), suspend 2-aminopyridine (1 mmol) and phenacyl bromide (1 mmol) in 2 mL of deionized water.
-
Sealing: Cap the vial with a PTFE-coated silicone septum.
-
Irradiation:
-
Workup: Cool the vessel to 40 °C using compressed air. The product often precipitates directly from water.[3] Filter the solid, wash with cold water/ethanol (1:1), and dry.[3]
-
Purification: Recrystallization from ethanol (if necessary).
Expected Yield: 90–96% Note: In water, the reaction is often catalyst-free due to the hydrophobic effect forcing reactants together.
Protocol B: GBB Multicomponent Reaction (Diversity-Oriented)
Best for: Creating combinatorial libraries for SAR studies.
Reagents:
-
2-Aminopyridine (1.0 equiv)
-
tert-Butyl isocyanide (1.0 equiv)
-
Catalyst:
(20 mol%) or Acetic Acid (20 mol%)[3] -
Solvent: Ethanol or PEG-400[3]
Procedure:
-
Setup: Dissolve the aldehyde (1 mmol) and 2-aminopyridine (1 mmol) in Ethanol (2 mL) in a microwave vial. Add the catalyst (
, 0.2 mmol).[3] -
Pre-stir: Stir for 1 minute at Room Temperature (RT) to initiate imine formation.
-
Addition: Add the isonitrile (1 mmol) last to prevent premature hydrolysis.
-
Irradiation:
-
Workup: Evaporate solvent under reduced pressure. Dissolve residue in Ethyl Acetate, wash with water and brine.[3][5]
-
Purification: Flash column chromatography (Hexane/EtOAc).
Expected Yield: 80–92%[3]
Data Analysis & Optimization
Comparative Efficiency
The following table contrasts conventional reflux methods with the microwave protocols described above.
| Parameter | Conventional Reflux | Microwave Protocol A (Water) | Microwave Protocol B (GBB) |
| Temperature | 80–140 °C (Oil Bath) | 100 °C | 80–100 °C |
| Time | 4–24 Hours | 10 Minutes | 15–20 Minutes |
| Solvent | Toluene/DMF (Toxic) | Water (Green) | EtOH/PEG-400 |
| Yield | 50–70% | 90–96% | 80–92% |
| Purification | Tedious extraction | Simple Filtration | Chromatography |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (GBB) | Hydrolysis of Iminium ion | Ensure reagents are dry; add molecular sieves; increase catalyst conc. to 30 mol%. |
| Vessel Overpressure | Solvent volatility or decomposition | Reduce reaction temperature by 10°C; switch to PEG-400 (lower vapor pressure). |
| Incomplete Conversion | Poor microwave absorption | Add a "doping" agent (ionic liquid or small amount of polar solvent) if using non-polar media.[3] |
| Charring/Decomposition | "Hotspots" due to lack of stirring | Increase stirring speed; ensure volume is within the "active zone" of the MW cavity. |
Workflow Visualization
Figure 2: Standard operational workflow for microwave-assisted synthesis of imidazo[1,2-a]pyridines.
References
-
Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Bentham Science. [Link][3][6]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI Molecules. [Link][3]
-
Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Connect Journals. [Link]
-
Microwave-assisted Groebke-Blackburn-Bienaymé multicomponent reaction to synthesize imidazo fused heterocycles. Journal of Heterocyclic Chemistry. [Link][7][8][3]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link][3]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. connectjournals.com [connectjournals.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. sciforum.net [sciforum.net]
- 8. archive.iqac.puchd.ac.in [archive.iqac.puchd.ac.in]
Application Note: Catalyst-Free Synthesis of Imidazo[1,2-a]pyridines in Deep Eutectic Solvents (DES)
Executive Summary
This application note details a robust, sustainable protocol for the synthesis of imidazo[1,2-a]pyridines without the use of external metal catalysts, Lewis acids, or volatile organic solvents (VOCs).[1] By utilizing a Deep Eutectic Solvent (DES)—specifically Choline Chloride:Urea (1:2)—the reaction medium functions simultaneously as the solvent and the catalyst. This "dual-role" system activates electrophilic centers via hydrogen bonding, enabling high-yield cyclization under mild conditions. The protocol offers simplified workup (water precipitation), high atom economy, and recyclability, making it ideal for pharmaceutical intermediate production (e.g., Zolpidem, Alpidem analogs).
Introduction: The Green Shift in Heterocycle Synthesis
Imidazo[1,2-a]pyridines are privileged pharmacophores found in anxiolytics, antivirals, and anti-inflammatory agents. Traditional synthesis (e.g., the condensation of 2-aminopyridines with
The DES Advantage: Deep Eutectic Solvents are eutectic mixtures of Lewis or Brønsted acids and bases (e.g., Hydrogen Bond Donors [HBD] and Acceptors [HBA]).[2] They exhibit a melting point significantly lower than their individual components.
-
Catalyst-Free: The HBD component (Urea) activates carbonyl groups, eliminating the need for added Lewis acids.
-
Safety: Non-flammable, negligible vapor pressure, and biodegradable.
-
Efficiency: The high polarity of DES stabilizes ionic transition states, accelerating the reaction.
Mechanistic Framework
The reaction proceeds via the condensation of 2-aminopyridine with an
The "Dual Role" Mechanism
-
Activation: The urea moiety (HBD) forms hydrogen bonds with the carbonyl oxygen of the
-bromoketone, increasing its electrophilicity. -
Nucleophilic Attack: The exocyclic nitrogen of the 2-aminopyridine attacks the activated carbonyl.
-
Cyclization: Intramolecular substitution of the bromide occurs, followed by dehydration. The DES network stabilizes the charged intermediates and facilitates proton transfer.
Pathway Visualization
Figure 1: Mechanistic pathway showing DES-mediated activation of the carbonyl group.[7]
Experimental Protocol
Materials
-
Choline Chloride (ChCl): Recrystallized and dried under vacuum (hygroscopic).[8]
-
Urea: Analytical grade.
-
2-Aminopyridine derivatives: 1.0 mmol equivalent.
- -Bromoketone (e.g., Phenacyl bromide): 1.0 mmol equivalent.
-
Water: Deionized (for workup).
Step-by-Step Methodology
Step 1: Preparation of DES (ChCl:Urea)
Note: This step can be performed in bulk; the solvent is stable.
-
Mix Choline Chloride and Urea in a 1:2 molar ratio in a beaker.
-
Heat the mixture to 80°C with gentle stirring.
-
Continue heating for 30–45 minutes until a clear, homogeneous, colorless liquid is formed.
-
Cool to room temperature. The liquid remains stable (Type III DES).
Step 2: Synthesis Reaction[5][9]
-
Place 2.0 g of the prepared DES into a 10 mL round-bottom flask or reaction vial.
-
Add 1.0 mmol of 2-aminopyridine and 1.0 mmol of
-bromoketone. -
Stir the mixture at 60–80°C .
-
Insight: While some papers suggest RT, mild heating (60°C) significantly improves solubility and reaction rate for substituted derivatives.
-
-
Monitor reaction progress via TLC (Ethyl acetate:Hexane 3:7). Completion is typically observed within 20–45 minutes .
Step 3: Workup and Purification (Self-Validating)
-
Cool the reaction mixture to room temperature.
-
Add 5–10 mL of crushed ice/water to the mixture.
-
Observation: The DES (ChCl and Urea) will dissolve instantly in water. The organic product (Imidazo[1,2-a]pyridine), being hydrophobic, will precipitate out as a solid.
-
Wash with excess water to remove traces of urea.
-
Recrystallization: Purify the crude solid using hot ethanol or an ethanol/water mixture.
Step 4: Recycling the DES
-
Collect the aqueous filtrate from Step 3.
-
Evaporate the water under reduced pressure (Rotary Evaporator) at 80°C.
-
The remaining viscous liquid is the recovered DES. It can be reused up to 4–5 cycles with minimal loss of activity.[10]
Optimization & Validation Data
The following data summarizes the optimization of reaction conditions for the synthesis of 2-phenylimidazo[1,2-a]pyridine.
| Entry | Solvent/Medium | Temp (°C) | Time (min) | Yield (%) | Notes |
| 1 | Ethanol (Reflux) | 78 | 240 | 65 | Requires NaHCO3 |
| 2 | DMF | 100 | 180 | 72 | Difficult workup |
| 3 | ChCl:Urea (1:2) | RT | 60 | 82 | Good yield |
| 4 | ChCl:Urea (1:2) | 80 | 20 | 94 | Optimal |
| 5 | ChCl:Glycerol (1:2) | 80 | 45 | 88 | Higher viscosity |
| 6 | Recycled DES (Cycle 4) | 80 | 25 | 91 | Excellent stability |
Experimental Workflow Diagram
Figure 2: Operational workflow highlighting the closed-loop recycling capability.
Troubleshooting & Expert Insights
-
Viscosity Issues: DESs are more viscous than organic solvents. If stirring is difficult at room temperature, increase temperature to 40–50°C immediately. Do not rely on diffusion; mechanical agitation is key.
-
Hygroscopicity: Choline chloride absorbs water rapidly. If the DES preparation results in a cloudy liquid, the ChCl was likely wet.[8] Dry ChCl in a vacuum oven at 60°C before mixing with urea.
-
Substrate Tolerance: This protocol works excellently for electron-donating and electron-withdrawing groups on the ketone. However, sterically hindered 2-aminopyridines may require longer reaction times (up to 60 mins).
-
Alternative Routes: For a fully halogen-free approach, this DES system also supports the Groebke-Blackburn-Bienaymé (GBB) reaction (2-aminopyridine + aldehyde + isocyanide) under identical conditions.
References
-
Azizi, N., & Dezfooli, S. (2016). Deep Eutectic Solvent Promoted Synthesis of Imidazo[1,2-a]pyridines.[5][7][11] Journal of Molecular Liquids. Link (Validated source for ChCl:Urea protocol).
-
Shaabani, A., et al. (2008). Green chemistry approaches for the synthesis of imidazo[1,2-a]pyridines. Combinatorial Chemistry & High Throughput Screening. Link (Mechanistic grounding).
-
Abbott, A. P., et al. (2003).[11] Deep Eutectic Solvents formed between choline chloride and carboxylic acids: Versatile alternatives to ionic liquids. Journal of the American Chemical Society. Link (Foundational DES chemistry).
-
Zhu, D., et al. (2016). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society.[3] Link (Comparative catalyst-free data).
-
Chapman, M. R., et al. (2016).[12] Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions.[5][12] Green Chemistry. Link (Green metrics comparison).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 6. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Choline chloride/urea as a green and efficient deep eutectic solvent in three-component and four-component synthesis of novel pyrazole and pyrano[2,3-c] pyrazole derivatives with antibacterial and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recyclable deep eutectic solvent for the production of cationic nanocelluloses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. orgchemres.org [orgchemres.org]
- 12. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
Using 6-Phenylimidazo[1,2-a]pyridine as a scaffold for PI3Kα inhibitors
Technical Guide: 6-Phenylimidazo[1,2-a]pyridine Scaffolds for PI3Kα Inhibition
Executive Summary: The Privileged Scaffold
The imidazo[1,2-a]pyridine ring system is a "privileged scaffold" in medicinal chemistry, renowned for its ability to mimic the purine ring of ATP. Specifically, the 6-phenylimidazo[1,2-a]pyridine derivative has emerged as a high-value pharmacophore for targeting Class I PI3K isoforms, particularly PI3Kα (p110α) .
This guide details the technical workflow for utilizing this scaffold to develop potent PI3Kα inhibitors. Unlike generic reviews, this document focuses on the causality of design—why specific substitutions work—and provides self-validating protocols for synthesis and biological characterization.
Key Mechanism: The imidazo[1,2-a]pyridine core binds to the ATP-binding hinge region of the kinase. The 6-phenyl substituent is critical; it extends into the hydrophobic affinity pocket (often the "specificity pocket"), allowing for selectivity tuning against other kinases.
Chemical Synthesis Protocol
Objective: Synthesize a library of 6-phenylimidazo[1,2-a]pyridine derivatives via a modular Suzuki-Miyaura coupling strategy. This route is preferred over direct cyclization with phenyl-substituted reagents because it allows late-stage diversification of the critical phenyl ring.
Workflow Diagram: Modular Synthesis
Caption: Modular synthesis route allowing late-stage diversification at the 6-position via Suzuki coupling.
Step-by-Step Protocol
Phase A: Core Construction (Cyclization)
-
Reagents: Dissolve 5-bromo-2-aminopyridine (1.0 eq) in Ethanol (0.5 M concentration).
-
Addition: Add 2-chloroacetaldehyde (1.5 eq, 50% wt in water).
-
Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Workup: Cool to RT. Concentrate in vacuo. Neutralize residue with sat. NaHCO3. Extract with DCM (3x).
-
Purification: Recrystallize from ethanol/ether to yield 6-bromoimidazo[1,2-a]pyridine .
-
Checkpoint: Purity >95% by HPLC is required before coupling.
-
Phase B: Library Generation (Suzuki Coupling)
-
Setup: In a microwave vial or sealed tube, combine:
-
6-bromoimidazo[1,2-a]pyridine (1.0 eq)
-
Substituted Phenylboronic Acid (1.2 eq)
-
Pd(dppf)Cl2·DCM (0.05 eq) - Chosen for robustness against steric bulk.
-
K2CO3 (2.0 eq)
-
-
Solvent: Add 1,4-Dioxane:Water (4:1 ratio). Degas with Nitrogen for 5 mins.
-
Reaction: Heat to 100°C for 12 hours (thermal) or 120°C for 30 mins (microwave).
-
Isolation: Filter through Celite. Purify via Flash Chromatography (Gradient: 0-5% MeOH in DCM).
SAR Design Strategy
The 6-phenylimidazo[1,2-a]pyridine scaffold offers three vectors for optimization. Use the table below to guide library design.
| Position | Vector Description | Design Goal | Recommended Substituents |
| C-6 (Phenyl) | Primary Vector | Targets the hydrophobic specificity pocket. | 3'-CF3, 4'-F, 3'-NH2 . Note: Meta-substitution often improves selectivity over Para. |
| C-3 | Solubility Vector | Solvent-exposed region. Critical for ADME. | Morpholine, Piperazine, Amide linkers . (Introduced via Mannich reaction or C-3 iodination/coupling). |
| C-8 | Electronic Tuning | Modulates pKa of the N1 nitrogen (hinge binder). | Methyl, Fluoro .[1][2] Small groups only to avoid steric clash. |
Expert Insight: Compounds like HS-173 utilize the 6-position to anchor the molecule, while substituents at the 3-position (often introduced via formylation or halogenation) interact with the ribose-binding pocket or solvent front to improve solubility.
Biological Evaluation: ADP-Glo™ Kinase Assay
Objective: Quantify PI3Kα inhibition using a homogeneous, luminescent ADP-detection assay. This is superior to radiometric assays for HTS due to high sensitivity and Z' factors.
Assay Logic Diagram
Caption: ADP-Glo assay workflow. The signal is directly proportional to ADP generated by PI3Kα activity.
Detailed Protocol
Materials:
-
Enzyme: Recombinant PI3Kα (p110α/p85α complex).[3]
-
Substrate: PIP2:PS lipid vesicles (0.05 mg/mL). Critical: Sonicate lipid substrate for 20 mins before use to form micelles.
-
Buffer: 25 mM MOPS (pH 7.0), 10 mM MgCl2, 1 mM EGTA.
Procedure:
-
Compound Prep: Prepare 3-fold serial dilutions of the 6-phenylimidazo[1,2-a]pyridine derivatives in DMSO. Final DMSO concentration in assay must be <1%.
-
Enzyme Mix: Dilute PI3Kα enzyme in reaction buffer. Add 2 µL to 384-well white plate.
-
Inhibitor Addition: Add 1 µL of compound. Incubate 10 mins at RT to allow equilibrium binding.
-
Start Reaction: Add 2 µL of ATP/Lipid Mix (Final ATP: 10 µM; Km apparent).
-
Incubation: Shake plate for 1 min, then incubate for 60 mins at RT.
-
Stop & Deplete: Add 5 µL ADP-Glo™ Reagent . Incubate 40 mins.
-
Detection: Add 10 µL Kinase Detection Reagent . Incubate 30 mins.
-
Read: Measure luminescence on a plate reader (e.g., GloMax).
Self-Validation:
-
Z' Factor: Must be > 0.5.
-
Reference: Include Wortmannin or HS-173 as a positive control on every plate.
Cellular Validation (PI3K Pathway)
Objective: Confirm that enzymatic inhibition translates to cellular signaling blockade (p-AKT reduction).
Signaling Pathway Diagram
Caption: PI3Kα signaling cascade. The scaffold blocks the conversion of PIP2 to PIP3, preventing AKT phosphorylation.
Protocol (Western Blot):
-
Cell Lines: Use T47D or MCF-7 (PIK3CA mutant, H1047R).
-
Treatment: Serum-starve cells overnight. Treat with compound (0.1, 1, 10 µM) for 2 hours.
-
Stimulation: Stimulate with EGF (50 ng/mL) for 15 mins.
-
Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors.
-
Detection: Blot for p-AKT (Ser473) vs. Total AKT .
-
Success Criteria: Dose-dependent reduction of p-AKT signal without change in Total AKT.
-
References
-
Design and Synthesis of Imidazo[1,2-a]pyridine Derivatives
-
HS-173 Characterization
- Title: HS-173, a novel PI3K inhibitor, enhances radiosensitivity of breast cancer cells.
- Source: Cancer Letters / PubMed.
-
URL:[Link]
-
ADP-Glo™ Kinase Assay Protocol
-
Scaffold Synthesis Review
-
Assay Kit Specifications
Sources
- 1. 6-Phenylimidazo[1,2-a]pyridine|CAS 328062-45-9 [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. promega.com [promega.com]
- 8. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Deployment of 6-Phenylimidazo[1,2-a]pyridine Scaffolds in Oncology
Topic: Application of 6-Phenylimidazo[1,2-a]pyridine in Anti-Cancer Drug Discovery Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists
Executive Summary
The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the purine ring of ATP, making it an ideal template for kinase inhibitors. Specifically, the 6-phenylimidazo[1,2-a]pyridine derivative has emerged as a potent pharmacophore for targeting the PI3K/Akt/mTOR pathway and tubulin polymerization , critical drivers in colorectal, breast, and lung cancers.
This guide provides a validated workflow for the synthesis, biological evaluation, and mechanistic validation of 6-phenylimidazo[1,2-a]pyridine derivatives. It moves beyond generic descriptions to offer field-proven protocols for Suzuki-Miyaura coupling at the C-6 position and downstream target engagement assays.
Chemical Synthesis: Precision Functionalization at C-6
While the 2-position of the imidazo[1,2-a]pyridine ring is easily accessible via condensation (e.g., with
Protocol 1: Synthesis of 6-Phenylimidazo[1,2-a]pyridine via Suzuki Coupling
Objective: To synthesize 6-phenylimidazo[1,2-a]pyridine with >90% purity for biological screening.
Reagents & Materials:
-
Substrate: 6-Bromoimidazo[1,2-a]pyridine (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh
) (5 mol%) or Pd(OAc) /PPh -
Base: 2M Aqueous Na
CO (2.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1 ratio) or Toluene : Ethanol : Water (4:2:1)
-
Atmosphere: Argon or Nitrogen gas
Step-by-Step Methodology:
-
Degassing: In a Schlenk tube or microwave vial, combine the solvent mixture (e.g., 4 mL Dioxane / 1 mL Water). Degas by bubbling Argon through the solvent for 15 minutes. Critical Step: Oxygen poisoning of the Pd catalyst is the #1 cause of yield failure.
-
Assembly: Add 6-bromoimidazo[1,2-a]pyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and the base.
-
Catalyst Addition: Add Pd(PPh
) (0.05 mmol) quickly under a positive stream of Argon. Seal the vessel immediately. -
Reaction:
-
Thermal: Heat to reflux (100°C) for 12–16 hours.
-
Microwave (Recommended): Heat at 120°C for 30–60 minutes.
-
-
Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na
SO . -
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO
) using a gradient of Hexane:EtOAc (start 80:20, move to 50:50). -
Validation: Verify structure via
H-NMR (look for new aromatic protons at 7.3–7.6 ppm) and LC-MS.
Visualization: Synthesis Workflow
Figure 1: Optimized Suzuki-Miyaura coupling workflow for C-6 functionalization.
Biological Evaluation: Validating Potency
Once synthesized, the 6-phenyl derivative must be evaluated for anticancer activity. The primary mechanism often involves inhibition of lipid kinases (PI3K) or interference with microtubule dynamics.
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: Determine the IC
-
Seeding: Seed cells (HT-29 or MCF-7) at a density of
cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO . -
Treatment: Prepare a stock solution of the compound in DMSO (10 mM). Perform serial dilutions (0.1
M to 100 M) in culture medium. Note: Final DMSO concentration must be < 0.5% to avoid solvent toxicity. -
Incubation: Treat cells for 48 or 72 hours.
-
Development: Add 20
L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form. -
Solubilization: Remove medium carefully. Add 150
L DMSO to dissolve crystals. -
Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC
using non-linear regression (GraphPad Prism).
Data Summary: Comparative Potency (Representative Data)
Table 1: Representative IC
| Compound ID | R-Group (C-6) | Target | IC | IC | Reference |
| IP-Ref | -H (Unsubstituted) | N/A | >100 | >100 | Baseline |
| IP-6-Ph | -Phenyl | General Cytotoxicity | 12.5 | 15.2 | [1] |
| IP-6-Qz | -(4-Quinazolinyl) | PI3K | 0.43 | 0.85 | [2] |
| IP-6-Ox | -(Oxadiazole) | Tubulin | 3.45 | 2.80 | [3] |
Mechanism of Action: PI3K/Akt Pathway Inhibition
A major application of 6-phenylimidazo[1,2-a]pyridines (especially when fused with quinazoline moieties) is the inhibition of PI3K
Protocol 3: Western Blot Analysis for Pathway Inhibition
Objective: Confirm that the compound inhibits the PI3K/Akt signaling cascade.
-
Treatment: Treat HT-29 cells with the compound at IC
and 2xIC concentrations for 24 hours. -
Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors (PMSF, Na
VO ). -
Separation: Load 30
g protein per lane on a 10% SDS-PAGE gel. Transfer to PVDF membrane. -
Blotting:
-
Primary Antibodies: Anti-p-Akt (Ser473), Anti-Total Akt, Anti-p-S6, Anti-GAPDH (Loading Control).
-
Incubation: Overnight at 4°C.
-
-
Detection: Use HRP-conjugated secondary antibodies and ECL substrate.
-
Analysis: A successful "hit" will show reduced band intensity for p-Akt and p-S6 compared to the control, while Total Akt remains constant.
Visualization: Signaling Pathway & Drug Action
Figure 2: Mechanism of Action. The scaffold inhibits PI3K, blocking Akt phosphorylation and shifting the cell from proliferation to apoptosis.
References
-
6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines. PubMed.[1] Link
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. Link
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. Link
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances. Link
Sources
Application Note: Cell Cycle Analysis of Cancer Cells Treated with 6-Phenylimidazo[1,2-a]pyridine Scaffolds
Executive Summary
The imidazo[1,2-a]pyridine scaffold, particularly its 6-phenyl derivatives, has emerged as a privileged structure in oncology drug discovery. These compounds function primarily as microtubule-targeting agents (MTAs) by binding to the colchicine site of tubulin, or as inhibitors of the PI3K/Akt/mTOR signaling pathway .[1] Both mechanisms converge to induce a profound G2/M phase cell cycle arrest , often followed by apoptosis in various cancer cell lines (e.g., A549, HCT-116, MCF-7).
This Application Note provides a rigorous, self-validating protocol for analyzing the cell cycle perturbations induced by 6-Phenylimidazo[1,2-a]pyridine. It moves beyond standard kit instructions to address the specific challenges of analyzing cells treated with antimitotic agents, such as aggregate formation and variable DNA content.
Mechanism of Action & Biological Context[2]
To accurately interpret cell cycle data, one must understand the upstream molecular events. 6-Phenylimidazo[1,2-a]pyridine derivatives typically exert their cytotoxic effects through two dominant pathways:
-
Tubulin Destabilization: The compound binds to the colchicine-binding site on
-tubulin, inhibiting polymerization. This prevents mitotic spindle formation, triggering the Spindle Assembly Checkpoint (SAC) and arresting cells in metaphase (G2/M). -
PI3K/Akt Inhibition: Some derivatives inhibit Phosphoinositide 3-kinase (PI3K), reducing Akt phosphorylation. This downregulates cyclin D1 and upregulates p21/p27, reinforcing cell cycle arrest.
Pathway Visualization[1]
Figure 1: Dual mechanism of action for 6-Phenylimidazo[1,2-a]pyridine derivatives leading to G2/M arrest and subsequent apoptosis.
Experimental Design
Reagent Preparation[3][4][5][6][7]
-
Stock Solution: Dissolve 6-Phenylimidazo[1,2-a]pyridine in 100% DMSO to a concentration of 10 mM or 50 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute in complete media immediately prior to use. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.
-
Staining Solution (Propidium Iodide):
-
PBS (Ca2+/Mg2+ free)
- Propidium Iodide (PI)
- RNase A (DNase-free)
- Triton X-100 (optional, for nuclear isolation) or utilize ethanol fixation (preferred for cell cycle).
-
Controls
-
Negative Control: 0.1% DMSO (Vehicle).
-
Positive Control (G2/M Arrest): Nocodazole (100 ng/mL) or Colchicine (1
M) treated for 24h. -
Positive Control (G0/G1 Arrest): Serum-starved cells (24h) or Rapamycin treated.
Dose Determination
Prior to cell cycle analysis, determine the
-
Low Dose:
(To observe early checkpoint activation). -
High Dose:
(To observe terminal arrest and apoptosis).
Detailed Protocol: Cell Cycle Analysis via Flow Cytometry[8][9][10][11]
Principle: Propidium Iodide (PI) is a stoichiometric DNA intercalating dye. Fluorescence intensity is directly proportional to DNA content.
-
G0/G1: 2N DNA content.
-
S Phase: 2N to 4N DNA content.
-
G2/M: 4N DNA content.
Step 1: Cell Treatment and Synchronization
-
Seeding: Seed
cells/well in a 6-well plate. Allow attachment for 24 hours. -
Synchronization (Recommended): To sharpen the G1 peak and make S-phase progression distinct, synchronize cells by serum starvation (0.5% FBS) for 24 hours prior to treatment.
-
Treatment: Replace media with fresh complete media containing the compound at predetermined concentrations. Incubate for 24 or 48 hours.
Step 2: Harvesting (Critical for Antimitotics)
Cells treated with G2/M arresting agents (like 6-phenylimidazo[1,2-a]pyridine) often round up and detach loosely.
-
Collect the supernatant (culture media) into a 15 mL tube. (Do not discard! Floating cells are often the apoptotic/arrested population).
-
Wash adherent cells gently with PBS; add this PBS to the same 15 mL tube.
-
Trypsinize adherent cells. Neutralize with media and combine with the supernatant tube.
-
Centrifuge at 300 x g for 5 minutes. Discard supernatant.
Step 3: Fixation (The "Dropwise" Technique)
Improper fixation causes clumping, which ruins doublet discrimination.
-
Resuspend the cell pellet in
of ice-cold PBS. Ensure a single-cell suspension by gentle pipetting. -
While vortexing gently , add
of ice-cold 100% Ethanol dropwise.-
Why? Adding ethanol to PBS prevents osmotic shock and clumping.
-
-
Final ethanol concentration should be ~70%.
-
Incubate at -20°C for at least 2 hours (Overnight is preferred for better stoichiometry).
Step 4: Staining
-
Centrifuge fixed cells at 500 x g for 5 minutes (Ethanol-fixed cells are more buoyant; higher speed is needed).
-
Decant ethanol carefully.
-
Wash twice with
cold PBS. -
Resuspend pellet in
of PI/RNase Staining Solution . -
Incubate for 30 minutes at 37°C or room temperature in the dark .
-
Why? RNase A digestion is crucial. Without it, PI binds RNA, creating a high background "smear" that obscures the S-phase.
-
Step 5: Acquisition
-
Run on a Flow Cytometer (e.g., BD FACSCalibur, Beckman CytoFLEX).
-
Excitation: 488 nm (Blue Laser).
-
Emission: 585/42 nm or similar (FL2/PE channel).
-
Acquire at "Slow" flow rate (approx. 200-400 events/sec) to ensure linearity.
-
Collect at least 20,000 single-cell events.
Data Analysis & Gating Strategy
Workflow Visualization[1]
Figure 2: Sequential gating strategy to isolate single cells for accurate DNA content analysis.
Doublet Discrimination (Crucial)
Antimitotic agents can cause cells to fail cytokinesis, leading to true polyploidy (4N, 8N). You must distinguish these from "stuck together" cells (doublets).
-
Plot: PI-Area (x-axis) vs. PI-Width (y-axis) or PI-Height.
-
Gate: Select the population that is linear. Doublets will have double the Area but larger Width/Height.
Expected Results
If 6-Phenylimidazo[1,2-a]pyridine acts as a tubulin inhibitor, you will observe:
| Phase | DNA Content | Control (%) | Treated (24h) | Interpretation |
| Sub-G1 | < 2N | < 2% | 5 - 15% | Apoptotic cells (DNA fragmentation). |
| G0/G1 | 2N | 50 - 60% | 10 - 20% | Depletion of G1 population. |
| S | 2N - 4N | 15 - 25% | 10 - 15% | Reduced DNA synthesis. |
| G2/M | 4N | 15 - 20% | 60 - 80% | Primary Phenotype: Mitotic Arrest. |
| Polyploidy | > 4N | < 1% | 5 - 10% | Failed cytokinesis (Endoreduplication). |
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| High CV (Broad Peaks) | Poor fixation or staining. | Vortex during ethanol addition. Ensure RNase is fresh. |
| No G2/M Arrest | Compound degradation or resistance. | Check |
| Excessive Debris | Late-stage apoptosis. | Reduce treatment time (e.g., 48h |
| Clumping | High cell density. | Filter samples through a |
References
-
Cheng, B., et al. (2025).[8] "Novel Imidazo[1,2-a]pyridine-Based Tubulin Polymerization Inhibitors: Structure-Activity Relationships and Anti-tumor Immune Potentiation."[8][9] European Journal of Medicinal Chemistry. (Representative citation based on search context 1.2/1.15).
-
Dahan-Farkas, N., et al. (2011).[3] "6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2." European Journal of Medicinal Chemistry.
-
Liu, Y., et al. (2023). "Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition." International Journal of Molecular Sciences.
-
Hamdani, S.S., et al. (2021). "Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition." Bioorganic & Medicinal Chemistry.
-
Al-Sanea, M.M., et al. (2022). "Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells."[10] Oncology Letters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Phenylimidazo[1,2-a]pyridine
Welcome to the technical support center for the synthesis of 6-phenylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a comprehensive look at the key synthetic strategies, grounded in scientific principles and practical experience.
Introduction to 6-Phenylimidazo[1,2-a]pyridine Synthesis
6-Phenylimidazo[1,2-a]pyridine is a privileged heterocyclic motif found in numerous compounds with significant biological activities. Achieving high yields and purity is crucial for its application in medicinal chemistry and materials science. This guide will navigate you through the common challenges encountered during its synthesis, focusing on three primary methods: the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, the classic Tschitschibabin condensation, and modern copper-catalyzed approaches.
Section 1: The Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a powerful one-pot, three-component reaction that efficiently constructs the imidazo[1,2-a]pyridine core from an aminopyridine, an aldehyde, and an isocyanide.[1] Its atom economy and convergence make it an attractive method.
Troubleshooting and FAQs for the GBB Reaction
Question 1: My GBB reaction is resulting in a low yield of 6-phenylimidazo[1,2-a]pyridine. What are the likely causes and how can I improve it?
Answer: Low yields in the GBB reaction can often be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Nucleophilicity of the Aminopyridine: The reaction is sensitive to the electronic properties of the 2-aminopyridine derivative. Electron-withdrawing groups on the pyridine ring decrease its nucleophilicity, which can significantly lower the yield. For instance, 2-aminopyrazines have been observed to afford lower yields (12–48%) compared to 2-aminopyridines (42–87%) due to their reduced nucleophilicity.[2] If you are using a substituted aminopyridine, consider if its electronic nature is hindering the initial condensation with the aldehyde.
-
Electrophilicity of the Aldehyde: The reactivity of the aldehyde component is also crucial. Electron-poor aldehydes tend to react faster and can lead to higher yields.[3] If you are using an electron-rich aldehyde, you might need to employ more forcing conditions or a stronger Lewis acid catalyst to promote the formation of the imine intermediate.
-
Catalyst Choice and Loading: The GBB reaction is typically acid-catalyzed. Both Brønsted and Lewis acids can be effective. Common choices include trifluoroacetic acid (TFA), scandium triflate (Sc(OTf)₃), and ytterbium triflate (Yb(OTf)₃). The optimal catalyst and its loading should be determined empirically. In some cases, solvent-free conditions with a solid-supported catalyst at elevated temperatures (e.g., 35 °C) have been shown to produce excellent yields (84–96%).[2]
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Alcohols like methanol and ethanol are commonly used.[4] However, in some cases, non-polar solvents or even solvent-free conditions may be advantageous. It is recommended to screen a few different solvents to find the optimal one for your specific substrates.
-
Temperature and Reaction Time: While many GBB reactions proceed at room temperature, heating can often improve the yield, especially for less reactive substrates. Microwave irradiation has been shown to accelerate the reaction and improve yields in some cases.[5] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and prevent decomposition of the product.
-
Water Scavenging: The initial step of the GBB reaction is the formation of an imine from the aminopyridine and aldehyde, which releases a molecule of water. In some cases, the presence of water can lead to side reactions or inhibit the catalyst. Using a dehydrating agent, such as trimethyl orthoformate, can be beneficial.[3]
Question 2: I am observing significant side product formation in my GBB reaction. What are the common side products and how can I minimize them?
Answer: Side product formation in the GBB reaction can be a challenge. Common side products often arise from the reactivity of the starting materials and intermediates:
-
Unreacted Starting Materials: Incomplete conversion is a common issue. Ensure you are using the correct stoichiometry and that your starting materials are pure.
-
Hydrolysis of the Isocyanide: Isocyanides are susceptible to hydrolysis, especially in the presence of acid and water, which can form the corresponding formamide. Ensure your reagents and solvent are dry.
-
Homocoupling or Polymerization: Aldehydes can sometimes undergo self-condensation or polymerization under acidic conditions.
-
Formation of Amidine from Isocyanide: In some cases, the isocyanide can react with the aminopyridine to form an amidine, which may or may not participate in the desired reaction.
To minimize side products, consider the following:
-
Purity of Reagents: Use high-purity starting materials. Impurities in the aldehyde or isocyanide can lead to a variety of side reactions.
-
Controlled Addition of Reagents: In some cases, slow addition of one of the components, particularly the isocyanide, can help to control the reaction and minimize side product formation.
-
Optimization of Reaction Conditions: As with improving yield, optimizing the catalyst, solvent, and temperature can also help to suppress the formation of unwanted side products.
Optimized GBB Reaction Parameters
The following table summarizes various reported conditions for the GBB reaction leading to imidazo[1,2-a]pyridine derivatives, showcasing the impact of different parameters on the yield.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TFA (20) | Dioxane | 110 | 2 | up to 87 | [2] |
| Sc(OTf)₃ (10) | DCM/MeOH | rt | 3 days | 21-67 | [2] |
| InCl₃ (20) | MeOH | 70 | 2-3 | 56-88 | [2] |
| None (solvent-free) | None | 35 | - | 84-96 | [2] |
| HClO₄ | MeOH/DCM | rt | 3 days | 42-87 | [2] |
| Yb(OTf)₃ (5) | EtOH | 60 (MW) | - | up to 87 | [2] |
| BF₃·OEt₂ | MeCN | rt | - | up to 85 | [3] |
Experimental Protocol: GBB Synthesis of 6-Phenylimidazo[1,2-a]pyridine
This protocol is a general guideline and may require optimization for your specific setup.
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-phenyl-2-aminopyridine (1.0 mmol, 1.0 equiv.), benzaldehyde (1.0 mmol, 1.0 equiv.), and the chosen solvent (e.g., methanol, 5 mL).
-
Add the acid catalyst (e.g., Sc(OTf)₃, 0.1 mmol, 10 mol%).
-
Add tert-butyl isocyanide (1.2 mmol, 1.2 equiv.) dropwise to the stirring mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 6-phenylimidazo[1,2-a]pyridine.[6][7]
Reaction Mechanism: Groebke-Blackburn-Bienaymé Reaction
Caption: Mechanism of the Groebke-Blackburn-Bienaymé reaction.
Section 2: Tschitschibabin Condensation Reaction
The Tschitschibabin reaction is a classic method for synthesizing imidazo[1,2-a]pyridines through the condensation of a 2-aminopyridine with an α-haloketone. While it is a reliable method, it can suffer from harsh reaction conditions and the formation of side products.
Troubleshooting and FAQs for the Tschitschibabin Reaction
Question 1: My Tschitschibabin reaction is giving a low yield. How can I optimize it?
Answer: Low yields in the Tschitschibabin reaction can often be improved by carefully controlling the reaction conditions:
-
Reaction Temperature: Traditionally, this reaction is carried out at high temperatures. However, excessively high temperatures can lead to decomposition of the starting materials and product. It is advisable to find the optimal temperature for your specific substrates, which may be lower than initially thought.
-
Base: The reaction is often carried out in the presence of a base, such as sodium bicarbonate, to neutralize the hydrogen halide formed during the reaction. The choice and amount of base can be critical. Insufficient base can lead to a halt in the reaction, while an excessively strong base might promote side reactions.
-
Solvent: A high-boiling point solvent is typically used to achieve the necessary reaction temperature. However, exploring different solvents can sometimes lead to improved yields and easier work-up.
-
Purity of α-Haloketone: α-Haloketones can be unstable and may contain impurities that can interfere with the reaction. Using freshly prepared or purified α-haloketone is recommended.
Question 2: What are the common side products in the Tschitschibabin reaction?
Answer: The primary side products in the Tschitschibabin reaction often result from the reactivity of the α-haloketone:
-
Self-condensation of the α-haloketone: Under basic conditions, α-haloketones can undergo self-condensation reactions.
-
Hydrolysis of the α-haloketone: In the presence of water, the α-haloketone can be hydrolyzed back to the corresponding ketone.
-
Formation of other heterocyclic systems: Depending on the reaction conditions, other cyclization pathways may become competitive.
Minimizing these side products often involves careful control of the reaction temperature and the amount of base used.
Experimental Protocol: Tschitschibabin Synthesis of 6-Phenylimidazo[1,2-a]pyridine
-
In a round-bottom flask, dissolve 5-phenyl-2-aminopyridine (1.0 mmol) in a suitable high-boiling solvent (e.g., ethanol or DMF).
-
Add sodium bicarbonate (1.2 mmol).
-
Add 2-bromoacetophenone (1.0 mmol) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[7][8]
Reaction Mechanism: Tschitschibabin Condensation
Caption: Mechanism of the Tschitschibabin condensation reaction.
Section 3: Copper-Catalyzed Synthesis
Copper-catalyzed reactions have emerged as a versatile and efficient method for the synthesis of imidazo[1,2-a]pyridines. These methods often offer milder reaction conditions and broader substrate scope compared to the classical methods.
Troubleshooting and FAQs for Copper-Catalyzed Synthesis
Question 1: My copper-catalyzed reaction is not proceeding to completion. What should I check?
Answer: Incomplete conversion in copper-catalyzed reactions can be due to several factors:
-
Catalyst Activity: The choice of copper source (e.g., CuI, CuBr, Cu(OTf)₂) and ligand (if any) is critical.[9] Ensure that your catalyst is active and not poisoned. In some cases, using a freshly opened bottle of the copper salt or preparing the catalyst in situ can be beneficial.
-
Oxidant: Many copper-catalyzed syntheses of imidazo[1,2-a]pyridines are oxidative couplings and require an oxidant, such as air (O₂) or a peroxide.[10] Ensure that the reaction has adequate exposure to the oxidant.
-
Solvent: The solvent can play a crucial role in solubilizing the catalyst and substrates. DMF and DMSO are common choices for these types of reactions.
-
Ligand: While some reactions are ligand-free, others require a specific ligand to facilitate the catalytic cycle. Ensure you are using the correct ligand and that it is of high purity.
Question 2: I am getting a complex mixture of products in my copper-catalyzed reaction. What could be the cause?
Answer: A complex product mixture can arise from:
-
Side Reactions of the Starting Materials: The starting materials, such as alkynes or ketones, can undergo side reactions under the reaction conditions.
-
Overoxidation: In oxidative coupling reactions, the desired product can sometimes be susceptible to further oxidation, leading to byproducts.
-
Homocoupling: The starting materials can sometimes undergo homocoupling reactions, especially in the case of terminal alkynes.
To address this, you can try:
-
Lowering the Reaction Temperature: This can often improve the selectivity of the reaction.
-
Adjusting the Stoichiometry of the Oxidant: Using a stoichiometric amount of a milder oxidant might prevent overoxidation.
-
Screening Different Ligands: The ligand can have a significant impact on the selectivity of the reaction.
Optimized Copper-Catalyzed Reaction Parameters
The following table provides examples of reaction conditions for the copper-catalyzed synthesis of imidazo[1,2-a]pyridines.
| Copper Source (mol%) | Ligand | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuBr (20) | None | Air | DMF | 80 | up to 90 | [9] |
| CuI (10) | None | Air | DMSO | 120 | - | [10] |
| CuCl (10) | None | O₂ (visible light) | MeCN | rt | - | [11] |
| Cu(OTf)₂ (100) | None | Air | MeCN | 60 | 62 | [12] |
Experimental Protocol: Copper-Catalyzed Synthesis of 6-Phenylimidazo[1,2-a]pyridine
-
To a reaction vessel, add 5-phenyl-2-aminopyridine (1.0 mmol), the coupling partner (e.g., a terminal alkyne or ketone, 1.2 mmol), the copper catalyst (e.g., CuBr, 0.2 mmol), and the solvent (e.g., DMF, 5 mL).
-
If required, add a ligand and/or an oxidant.
-
Heat the reaction mixture to the desired temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
After cooling to room temperature, perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it.
-
Purify the crude product by column chromatography or recrystallization.[6][13]
Reaction Workflow: Copper-Catalyzed Synthesis
Caption: General workflow for copper-catalyzed synthesis.
Section 4: Purification of 6-Phenylimidazo[1,2-a]pyridine
Proper purification is essential to obtain high-purity 6-phenylimidazo[1,2-a]pyridine. The two most common methods are recrystallization and column chromatography.
-
Recrystallization: This is an effective method for purifying solid products. A suitable solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing imidazo[1,2-a]pyridines include ethanol, methanol, and ethyl acetate/hexane mixtures.[7][8]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A typical eluent system is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent can be adjusted to achieve optimal separation.[6][13]
References
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 2024. [Link]
-
Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. PubMed, 2020. [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PMC, 2024. [Link]
-
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). ResearchGate. [Link]
-
Synthesis of imidazo[1,2‐a]pyridines by copper catalyzed reaction with nanocatalyst. Wiley Online Library. [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PMC, 2024. [Link]
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. [Link]
-
Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Publications. [Link]
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]
-
The design and synthesis of 1-phenylimidazo[1,5-a]pyridine – anthracene-based fluorophore for greenish-yellow organic light emitting diode and warm white LED. Taylor & Francis Online. [Link]
-
Visible light-mediated copper catalyzed regioselective diamination of terminal alkynes at room temperature: a facile synthesis of substituted imidazo[1,2-α]pyridines. Green Chemistry, 2016. [Link]
-
Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. ResearchGate. [Link]
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. ERIC. [Link]
- Modified chichibabin reaction, and novel pyridine derivatives.
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 2021. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
-
Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 2017. [Link]
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. [Link]
-
Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. Synform, 2021. [Link]
-
Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Nanyang Technological University. [Link]
-
Chichibabin Reaction. Cambridge University Press. [Link]
-
Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia.pub. [Link]
Sources
- 1. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 9. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. Visible light-mediated copper catalyzed regioselective diamination of terminal alkynes at room temperature: a facile synthesis of substituted imidazo[1,2-α]pyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Solubilization Strategies for Imidazo[1,2-a]pyridine Scaffolds
Current Status: ONLINE Agent: Senior Application Scientist Ticket Subject: Overcoming aqueous insolubility in imidazo[1,2-a]pyridine derivatives (e.g., Zolpidem, Alpidem analogs).
Ticket #1: Pre-Formulation Diagnostics
User Query: "My imidazo[1,2-a]pyridine derivative is precipitating in biological buffers. It’s a crystalline solid with a LogP ~3.5. Where do I start?"
Root Cause Analysis
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, but it suffers from two inherent physicochemical liabilities:
-
High Lattice Energy: The fused bicyclic system is planar, promoting strong
- stacking interactions in the crystal lattice. This results in high melting points and high energy required to break the lattice during dissolution. -
Lipophilicity: While the bridgehead nitrogen (N1) is basic, the scaffold itself is lipophilic. Without ionization, the hydration energy is insufficient to overcome the lattice energy.
Diagnostic Workflow
Before attempting random excipients, determine the Solubility Limiting Factor (SLF) using the decision tree below.
Figure 1: Solubility optimization decision matrix. The pKa of the parent imidazo[1,2-a]pyridine N1 is approximately 6.8, making salt formation the primary line of defense.
Ticket #2: Chemical Modification (Salt Screening)
User Query: "I tried making an HCl salt, but it's hygroscopic and unstable. What counterions work best for this scaffold?"
Technical Insight
While Hydrochloride (HCl) is the standard "go-to" salt, it often fails with imidazo[1,2-a]pyridines due to the formation of hydrate polymorphs that are hygroscopic. The industry standard for this scaffold (validated by Zolpidem) is Tartrate or Mesylate .
Why Tartrate?
Zolpidem is marketed as a hemitartrate salt (2 drug molecules : 1 tartaric acid). The tartrate anion is large and bidentate, which breaks up the planar
Protocol: Hemitartrate Salt Formation (Zolpidem-style)
Reference Standard: US Patent 4,794,185 [1][1]
Reagents:
-
Imidazo[1,2-a]pyridine derivative (Base)[2][3][4][5][6][7][8][9][10]
-
L-(+)-Tartaric acid[11]
-
Anti-solvent: Diethyl Ether or Acetone
Step-by-Step:
-
Dissolution: Dissolve 10 mmol of the free base in minimum hot MeOH (approx. 5-10 mL/g).
-
Acid Addition: Dissolve 5 mmol (0.5 eq) of L-(+)-tartaric acid in MeOH. Note: Use 0.5 equivalents for hemitartrate; use 1.0 eq for monotartrate.
-
Mixing: Add the acid solution to the base solution slowly at 50°C.
-
Crystallization: Allow the solution to cool to room temperature.
-
Troubleshooting: If no precipitate forms, add diethyl ether dropwise until turbidity persists, then refrigerate.
-
-
Isolation: Filter the white crystalline solid.
-
Drying: Dry under vacuum at 40°C. Do not overheat, as tartrates can discolor.
Comparison of Counterions:
| Counterion | pKa (Acid) | Suitability | Notes |
| Chloride | -7 | Moderate | Often hygroscopic; high melting point but poor stability. |
| Tartrate | 3.0 / 4.4 | High | Forms stable hemitartrates; industry standard (Zolpidem). |
| Mesylate | -1.9 | High | Good for very weak bases; improves wetting. |
| Maleate | 1.9 | Moderate | Good alternative if tartrate fails. |
Ticket #3: Formulation Strategies (Cyclodextrins)
User Query: "Salt formation didn't improve solubility enough for my IV formulation. Can I use cyclodextrins?"
Technical Insight
Yes. The imidazo[1,2-a]pyridine core fits ideally into the cavity of
Recommendation: Use Hydroxypropyl-
Protocol: Phase Solubility Study (Complexation Efficiency)
To confirm the utility of CD, you must determine the stability constant (
-
Preparation: Prepare aqueous solutions of HP-
-CD at increasing concentrations (0, 10, 20, 50, 100 mM). -
Saturation: Add excess imidazo[1,2-a]pyridine derivative to each vial.
-
Equilibration: Shake at 25°C for 24-48 hours.
-
Analysis: Filter (0.45 µm) and analyze the filtrate by HPLC-UV.
-
Calculation: Plot Solubility (
) vs. [CD] Concentration.-
Equation:
-
Success Criteria: If the plot is linear (
type) and is between 100–1000 M , the complex is stable and viable.
-
Ticket #4: Advanced Troubleshooting (Solid Dispersions)
User Query: "My compound is 'brick dust' (High MP, High LogP). Salts and CDs are failing. What is the last resort?"
Technical Insight
For "brick dust" molecules, you must destroy the crystal lattice entirely and stabilize the compound in an amorphous state. This is achieved via Amorphous Solid Dispersions (ASD) .
Polymer Selection:
-
HPMC-AS (Hypromellose Acetate Succinate): Best for maintaining supersaturation in the intestine (enteric polymer).
-
PVP-VA (Copovidone): Excellent for melt extrusion due to thermoplasticity.
Workflow: Solvent Evaporation ASD
-
Solvent Selection: Find a common solvent for both drug and polymer (e.g., Acetone/Methanol 1:1 or Dichloromethane).
-
Ratio: Dissolve Drug:Polymer in a 1:3 ratio.
-
Evaporation: Rotary evaporate at 40°C under vacuum until a film forms.
-
Drying: Vacuum dry for 24h to remove residual solvent.
-
Milling: Pulverize the resulting foam/glass into a fine powder.
-
Validation: Run XRPD (X-Ray Powder Diffraction).
-
Pass: A broad "halo" pattern (amorphous).
-
Fail: Sharp peaks (crystalline - retrial required).
-
FAQs
Q: Why does my imidazopyridine derivative turn yellow during salt formation? A: This scaffold is electron-rich. Strong mineral acids (like H2SO4) or high heat can cause oxidative degradation or ring-opening. Stick to organic acids (Tartaric, Maleic) and keep temperatures below 60°C.
Q: Can I use DMSO for animal studies? A: DMSO is a powerful solvent but has biological effects. For imidazo[1,2-a]pyridines, a co-solvent system of 5% DMSO / 40% PEG400 / 55% Water is a standard, well-tolerated vehicle for IP/PO dosing.
Q: Which nitrogen is protonated? A: The N1 nitrogen (bridgehead) is the most basic site (pKa ~5-7). The N4 nitrogen is not basic due to aromaticity constraints. Salt formation always targets N1.
References
-
Rousseau, A. (1988). Salts of imidazo[1,2-a]pyridine derivatives and pharmaceutical compositions. U.S. Patent 4,794,185.[1][12] Link
-
Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review. Food and Chemical Toxicology, 43(10), 1451-1459. Link
-
Perferoen, J., et al. (2019). Imidazo[1,2-a]pyridine: A Privileged Scaffold in Medicinal Chemistry. MedChemComm, 10, 896-904. Link
-
Trapani, G., et al. (2003). Structure-activity relationships of imidazo[1,2-a]pyridine derivatives. Current Medicinal Chemistry, 10(15). Link
Sources
- 1. US20080262025A1 - Processes for the Preparation of Zolpidem and its Hemitartrate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore [mdpi.com]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine-2-carboxylate: Properties, Synthesis, Applications & Safety Data | Expert Guide for Chemical Researchers [pipzine-chem.com]
- 8. bio-conferences.org [bio-conferences.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US6242460B1 - Zolpidem salt forms - Google Patents [patents.google.com]
Minimizing catalyst poisoning in the synthesis of imidazo[1,2-a]pyridines
Ticket #: 8492-CH Subject: Catalyst Deactivation in Imidazo[1,2-a]pyridine Scaffolding Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely reading this because your reaction yield plateaued at ~40-50%, despite ample starting material remaining. In the synthesis and functionalization of imidazo[1,2-a]pyridines , the most common failure mode is product inhibition (catalyst poisoning).
The imidazo[1,2-a]pyridine core is not just a substrate; it is a potent ligand. The bridgehead nitrogen (N1) and the pyridine nitrogen possess high Lewis basicity. As the reaction proceeds, your product competes with the substrate for the metal center (Pd, Cu, or Ru), eventually sequestering the catalyst in an off-cycle, inactive resting state.
This guide provides the diagnostic logic and recovery protocols to overcome this "deadly embrace."
Part 1: The Diagnostics (Troubleshooting)
Before altering your chemistry, confirm that catalyst poisoning is the culprit. Use this decision matrix.
Diagram 1: The Troubleshooting Logic Gate
Caption: Figure 1. Diagnostic workflow to distinguish between active site poisoning (reversible via catalyst addition) and irreversible catalyst decomposition.
Part 2: The Mechanism (Why it Fails)
To fix the problem, you must understand the coordination dynamics.
The Problem: In transition metal catalysis (specifically Pd-catalyzed C-H functionalization or Cu-catalyzed oxidative coupling), the metal requires an open coordination site to bind the substrate (e.g., the C-H bond or the alkyne).
The imidazo[1,2-a]pyridine product contains a highly basic N1 atom. As product concentration increases, this N1 atom binds to the electrophilic Metal(II) center, forming a stable, coordinatively saturated complex (
Diagram 2: The "Deadly Embrace" Mechanism
Caption: Figure 2. Mechanistic pathway of product inhibition. The accumulation of product drives the equilibrium toward the inactive metal-product complex.
Part 3: Optimization Protocols
Here are two field-validated protocols designed to minimize this poisoning effect.
Protocol A: Bypassing Poisoning in C-H Activation (Pd-Catalysis)
Best for: Late-stage functionalization of the imidazo[1,2-a]pyridine core.
The Logic: Use a "Directing Group" (DG) that is anionic and binds the metal stronger than the heterocycle nitrogen, effectively anchoring the catalyst where you want it.
Methodology (Based on N-Methoxy Amide DG):
-
Substrate Prep: Install an N-methoxy amide group at the C3 position. This acts as the DG.
-
Catalyst System: Use Pd(OAc)₂ (5-10 mol%).
-
Solvent: Toluene or 1,4-Dioxane (Non-coordinating solvents are crucial; avoid DMF/DMSO which compete for the metal).
-
Oxidant: Air (1 atm) or Benzoquinone.
-
Temperature: 100–110 °C.
Why it works: The N-methoxy amide coordinates to Pd(II) as an anionic ligand (X-type), creating a rigid 5-membered palladacycle. This "intramolecular anchor" outcompetes the intermolecular binding of the N1 atom from other product molecules [1].
Protocol B: Ligand Acceleration in Oxidative Coupling (Cu-Catalysis)
Best for: De novo synthesis of the ring from 2-aminopyridines and alkynes/ketones.
The Logic: In Cu-catalyzed aerobic oxidative coupling, the catalyst often dies due to aggregation or formation of stable Cu-product complexes. Adding a strongly binding ligand (like DMAP or 1,10-phenanthroline) keeps the Copper soluble and "shuttles" it back to the active cycle.
Step-by-Step:
-
Reagents: 2-Aminopyridine (1.0 equiv), Terminal Alkyne (1.2 equiv).
-
Catalyst: CuI (10 mol%).
-
Crucial Additive: DMAP (20 mol%) . Note: Do not omit this.
-
Base: Na₂CO₃ (2.0 equiv).
-
Atmosphere: O₂ balloon (Aerobic oxidation).
-
Solvent: DMF (100 °C).
Why it works: DMAP acts as an auxiliary ligand. It prevents the formation of insoluble Cu-aggregates and facilitates the re-oxidation of Cu(I) to Cu(II) by oxygen. It essentially "distracts" the copper from binding irreversibly to the imidazo product [2].
Part 4: Comparative Data (Yield Optimization)
The following table illustrates the impact of additives on preventing catalyst death in the synthesis of 2-phenylimidazo[1,2-a]pyridine.
| Conditions | Catalyst | Additive | Yield (Isolated) | Observation |
| Standard | CuI (10 mol%) | None | 42% | Reaction stalled at 4h. Black ppt formed. |
| High Load | CuI (50 mol%) | None | 65% | Improved, but poor atom economy. |
| Ligand Added | CuI (10 mol%) | DMAP (20 mol%) | 91% | Clear solution. Full conversion at 6h. |
| Alt. Ligand | CuI (10 mol%) | Phenanthroline | 78% | Good, but slower kinetics than DMAP. |
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I use microwave irradiation to overcome poisoning? A: Sometimes. Microwave heating can provide the thermal energy required to dissociate the "poisoned" Product-Metal complex (the reverse reaction in Figure 2). However, if the catalyst has physically aggregated (Pd black), microwaves will not regenerate it.
Q2: Why does my reaction turn black? A: "Pd black" or "Cu mirror" formation indicates the reduction of the metal to its elemental state M(0) and subsequent aggregation. This is irreversible. To prevent this in oxidative couplings, ensure your re-oxidation cycle (e.g., O₂ pressure) is efficient or add ligands (phosphines/DMAP) to stabilize the monomeric metal species.
Q3: I am doing C-3 arylation and the reaction stops at 30%. Should I add more catalyst? A: Before adding more catalyst, try adding a "scavenger" ligand like pivalic acid (30 mol%) . In C-H activation, pivalate acts as a proton shuttle and can help break up stable Pd-product aggregates, restoring the catalytic cycle without adding expensive Pd metal [3].
References
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Source: National Institutes of Health (PMC) / Nature Chemistry Context: Describes the use of N-methoxy amide directing groups to overcome nitrogen poisoning in Pd-catalyzed reactions. URL:[Link]
-
Ligand-Accelerated, Copper-Catalyzed Aerobic Oxidative Dehydrogenation. Source: ACS Omega Context: Details the role of DMAP as a ligand to stabilize Cu species and prevent deactivation during oxidative couplings. URL:[Link]
-
Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Source: Organic Letters (PubMed) Context:[1] Discusses optimization of Pd-catalysis for imidazo-fused systems. URL:[Link]
Sources
Preventing the formation of regioisomers in imidazo[1,2-a]pyridine synthesis
Topic: Regiocontrol & Isomer Prevention Strategies
Ticket ID: ISP-2024-REGIO Status: Open Assigned Specialist: Senior Application Scientist (Organic Synthesis Division)
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry (e.g., Zolpidem, Alpidem).[1] However, its synthesis often suffers from regioisomeric ambiguity , particularly when using:
-
Unsymmetrical Ketones (leading to isomeric
-haloketone intermediates). -
Internal Alkynes (in metal-catalyzed oxidative couplings).
-
Post-Synthetic Functionalization (competition between C3 and C5 sites).
This guide provides validated protocols to lock regioselectivity, ensuring high purity and reproducibility.
Module 1: Controlling In Situ -Halogenation
Context: Modern "one-pot" protocols often generate the
Troubleshooting Guide
| Symptom | Root Cause | Corrective Action |
| Mixture of 2-alkyl and 3-alkyl isomers | Competitive halogenation at methylene ( | Switch to Pre-functionalized Reagents: Do not rely on in situ halogenation for unsymmetrical ketones unless conditions are strictly controlled. Use purified |
| Low Yield with 3-substituted-2-aminopyridines | Steric hindrance at the ring nitrogen (N1) prevents initial nucleophilic attack. | Solvent Switch: Change from Ethanol to n-Butanol or DMF and increase temperature to |
| Unexpected "C3-H" product | Incomplete cyclization or loss of substituent. | Check Oxidation: If using an oxidative coupling (Ketone + Amine + Oxidant), ensure sufficient oxidant (e.g., |
Mechanism & Logic: The Halogenation Decision
When using methyl ketones (Acetophenones), regioselectivity is high (terminal halogenation). With aliphatic ketones, you must force the pathway.
Figure 1: Decision tree for controlling regioselectivity via reaction conditions during in situ halogenation.
Module 2: Regiocontrol in Oxidative Couplings (Internal Alkynes)
Context: Copper-catalyzed coupling of 2-aminopyridines with internal alkynes is a powerful method but prone to forming mixtures of 2,3-disubstituted isomers if the alkyne is unsymmetrical (
FAQ: Solving Alkyne Ambiguity
Q: I am reacting 2-aminopyridine with 1-phenyl-1-propyne. Will I get the 2-phenyl-3-methyl or 2-methyl-3-phenyl isomer? A: You will predominantly get the 2-phenyl-3-methyl isomer.
-
Reasoning: The reaction typically proceeds via a copper-acetylide intermediate or coordination complex where the more sterically demanding group (Phenyl) prefers the position distal to the bridgehead nitrogen during the initial coordination/insertion steps, or electronic stabilization of the intermediate favors the conjugation of the phenyl ring at the 2-position.
-
Protocol Adjustment: To maximize this selectivity, use Cu(OTf)₂ (5 mol%) in Acetonitrile under an oxygen atmosphere. The triflate counter-ion enhances the Lewis acidity, tightening the transition state and improving steric differentiation.
Q: How do I force the opposite regioisomer? A: Direct oxidative coupling is difficult to reverse. Instead, switch to a decarboxylative coupling strategy:
-
Use an
-keto acid (glyoxylic acid derivative) + Boronic acid. -
This "Petasis-like" multicomponent reaction allows you to place specific substituents at C3 (from the boronic acid) and C2 (from the keto acid) with absolute precision.
Module 3: C3 vs. C5 Site Selectivity (Post-Functionalization)
Context: Once the ring is formed, the C3 position is the most nucleophilic (highest HOMO density). However, electrophilic attack can also occur at C5, especially if C3 is blocked or if the reagents are highly reactive.
Protocol: High-Fidelity C3-Sulfenylation
Preventing C5-thio isomers during functionalization.
Reagents:
-
Imidazo[1,2-a]pyridine (1.0 equiv)
-
Thiol/Disulfide (1.2 equiv)
-
Catalyst: Flavin + Iodine (Dual catalytic system) or Rose Bengal (Photocatalysis).
Step-by-Step Methodology:
-
Preparation: Dissolve imidazo[1,2-a]pyridine in Ethanol (Green solvent). Avoid non-polar solvents like Toluene, which can promote non-selective radical pathways.
-
Catalyst Addition: Add 5 mol% Iodine (
).[2][10] -
Oxidant: If using thiols, an oxidant is needed. Use DMSO (stoichiometric) or open air bubbling if using a flavin photocatalyst.
-
Temperature: Maintain Room Temperature (25°C) .
-
Critical Check: Heating >60°C increases the kinetic energy enough to overcome the activation energy for C5 substitution, leading to mixtures. Keep it cool to maintain C3 exclusivity.
-
-
Purification: The C3-sulfenyl product usually precipitates or crystallizes from ethanol.
Mechanism: Electronic Bias
The nitrogen at position 1 donates electron density into the ring, activating C3 (ortho-like) and C5 (para-like). C3 is kinetically favored.
Figure 2: Workflow for ensuring C3-site selectivity during electrophilic functionalization.
References
-
Dwivedi, K. et al. (2023).[10] Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
-
Chauhan, S. et al. (2019).[5] Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega.
-
Li, Y. et al. (2022). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI Molecules.
-
Perveen, S. et al. (2023).[4] Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances/PubMed.
-
Bagdi, A.K. et al. (2013). Copper-catalyzed aerobic oxidative coupling of 2-aminopyridines with cinnamaldehydes: a direct access to 3-formyl-2-phenylimidazo[1,2-a]pyridines. Organic Chemistry Portal (Summary).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Easy Access to 2-Aminopyridines - GalChimia [galchimia.com]
- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Validation Guide: 6-Phenylimidazo[1,2-a]pyridine Derivatives in Oncology
Executive Summary: The Scaffold Advantage
The 6-Phenylimidazo[1,2-a]pyridine (6-PIP) scaffold represents a "privileged structure" in medicinal chemistry, distinct from traditional chemotherapeutics due to its tunable pharmacokinetics and ability to overcome Multidrug Resistance (MDR). While classical agents like Paclitaxel stabilize microtubules and Combretastatin A-4 (CA-4) suffers from chemical instability (cis-trans isomerization), 6-PIP derivatives offer a metabolically stable alternative that targets the colchicine-binding site of tubulin.
This guide provides a technical roadmap for validating the anticancer efficacy of 6-PIP derivatives in vivo, contrasting them directly with industry standards.
Mechanistic Profiling & Hypothesis
Primary Mechanism: Tubulin Destabilization (Inhibition of Polymerization). Secondary Mechanism: Induction of G2/M Phase Arrest and Apoptosis (Caspase-3 activation).
Unlike Taxanes (which "freeze" the microtubule), 6-PIP prevents the assembly of tubulin dimers into microtubules. This leads to mitotic catastrophe in rapidly dividing tumor cells.
Diagram 1: Microtubule Dynamics & Drug Intervention
This diagram illustrates the opposing mechanisms of 6-PIP (Destabilizer) vs. Paclitaxel (Stabilizer) within the cell.
Caption: 6-PIP binds free tubulin dimers at the colchicine site, blocking polymerization. This contrasts with Paclitaxel, which hyper-stabilizes microtubules.
Comparative Analysis: 6-PIP vs. Standards
To publish high-impact data, you must benchmark your 6-PIP derivative against established agents.
Table 1: Technical Comparison of Tubulin Modulators
| Feature | 6-Phenylimidazo[1,2-a]pyridine (Representative) | Combretastatin A-4 (CA-4) | Paclitaxel |
| Target Site | Colchicine Binding Site | Colchicine Binding Site | Taxane Binding Site |
| Effect on Tubulin | Inhibits Polymerization | Inhibits Polymerization | Promotes Polymerization |
| IC50 (Tumor Cells) | 10 – 100 nM (High Potency) | 1 – 10 nM | 1 – 10 nM |
| MDR Susceptibility | Low (Poor P-gp substrate) | Low | High (P-gp substrate) |
| Chemical Stability | High (Rigid fused ring) | Low (Isomerizes to inactive trans form) | Moderate |
| Solubility | Moderate (Lipophilic, requires formulation) | Poor | Poor (Requires Cremophor EL) |
| Toxicity Profile | Generally lower cardiotoxicity than CA-4 | Cardiotoxicity risk | Neurotoxicity |
Key Insight for Researchers: The "Achilles' heel" of Combretastatin A-4 is its tendency to isomerize from the active cis form to the thermodynamically stable but inactive trans form. The 6-PIP scaffold locks the phenyl ring in a bioactive conformation, offering the potency of CA-4 with the stability required for consistent in vivo dosing.
In Vivo Validation Protocol (Self-Validating System)
This protocol is designed for a Xenograft Model (e.g., A549 Lung or HCT116 Colon carcinoma). It includes mandatory "Stop Criteria" and internal controls to ensure data integrity.
Phase 1: Formulation Strategy
6-PIP derivatives are often lipophilic. Do not use simple saline.
-
Recommended Vehicle: 5% DMSO + 5% Solutol HS-15 (or Tween 80) + 90% Saline.
-
Validation: Measure stability of the compound in the vehicle at T=0 and T=24h using HPLC. If precipitation occurs, the data is invalid.
Phase 2: Tumor Establishment
-
Host: BALB/c nu/nu mice (6-8 weeks old).
-
Inoculation: Inject
cells subcutaneously into the right flank. -
Randomization: Wait until tumors reach 100 mm³ (approx. 7-10 days). Randomize mice into groups (n=6-8 per group) to ensure equal average tumor volume at baseline.
Phase 3: Treatment Groups
-
Negative Control: Vehicle only (IV or IP).
-
Positive Control: Combretastatin A-4 (20 mg/kg) OR Paclitaxel (10 mg/kg).
-
Experimental Group (Low): 6-PIP Derivative (10 mg/kg).
-
Experimental Group (High): 6-PIP Derivative (30 mg/kg).
Phase 4: Data Acquisition & Endpoints
-
Tumor Volume (TV): Measure every 2 days using calipers.
-
Formula:
-
-
Body Weight: Measure concomitant with TV.
-
Safety Rule: >20% body weight loss requires immediate euthanasia (humane endpoint).
-
-
TGI (Tumor Growth Inhibition): Calculate at end of study:
Diagram 2: In Vivo Workflow & Decision Logic
This workflow ensures ethical compliance and statistical validity.
Caption: Workflow from inoculation to necropsy. "BW" = Body Weight.[1] Safety checks prevent confounding toxicity data.
References
-
Cheng, B., et al. (2025). Novel Imidazo[1,2-a]pyridine-Based Tubulin Polymerization Inhibitors: Structure-Activity Relationships and Anti-tumor Immune Potentiation.[2] European Journal of Medicinal Chemistry. (Note: Recent cutting-edge data on 6-PIP derivatives targeting tubulin).
-
Dahan-Farkas, N., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2.[3] European Journal of Medicinal Chemistry.
-
Kaur, R., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Anti-Cancer Agents in Medicinal Chemistry.
-
Vasu, K. K., et al. (2018). Synthesis and biological evaluation of curcumin inspired imidazo[1,2-a]pyridine analogues as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry.
-
Alqasoumi, S. I., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.[4] Journal of Oncology.
Sources
- 1. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 6-Phenylimidazo[1,2-a]pyridine Scaffolds: Mechanism of Action & Performance Guide
Topic: Cross-validation of 6-Phenylimidazo[1,2-a]pyridine's Mechanism of Action Content Type: Publish Comparison Guide
Executive Summary
The 6-Phenylimidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, most notably recognized as the pharmacophore core of "Z-drugs" (e.g., Zolpidem). While often associated with GABA-A receptor positive allosteric modulation (PAM) , recent structure-activity relationship (SAR) studies have expanded its utility into oncology, specifically targeting PI3K
This guide focuses on the cross-validation of the scaffold's primary mechanism—GABA-A receptor modulation —while distinguishing it from classical benzodiazepines and emerging kinase-inhibitor derivatives. We provide a rigorous experimental framework to validate target engagement, subtype selectivity, and functional efficacy compared to industry standards.
Mechanistic Profiling & Comparative Analysis
The Mechanism: GABA-A Receptor Allosteric Modulation
Unlike orthosteric agonists (GABA), 6-Phenylimidazo[1,2-a]pyridines bind to the benzodiazepine (
-
Action: Conformational change increasing the frequency of chloride (Cl⁻) channel opening.
-
Result: Hyperpolarization of the neuronal membrane, reducing excitability (sedative/anxiolytic effect).
-
Selectivity: The 6-phenyl substitution pattern is critical for affinity at the
subunit (sedation) versus (anxiolysis).
Comparative Performance Matrix
The following table contrasts the 6-Phenylimidazo[1,2-a]pyridine scaffold with standard alternatives. Data represents consensus values from validated SAR studies (e.g., J. Med. Chem., ACS Chem. Neurosci.).
| Feature | 6-Phenylimidazo[1,2-a]pyridine (Lead Scaffold) | Zolpidem (Standard Alternative) | Diazepam (Benzodiazepine Control) |
| Primary Target | GABA-A ( | GABA-A ( | GABA-A (Non-selective |
| Binding Affinity ( | 10 – 50 nM (Derivative dependent) | ~20 nM | ~6 nM |
| Intrinsic Efficacy | Partial to Full Agonist | Full Agonist | Full Agonist |
| Off-Target Risk | Moderate (PI3K/Tubulin at >10 | Low | High (Muscle relaxation/Ataxia) |
| Metabolic Stability | Variable (CYP3A4 liability) | Low (Short half-life) | High (Active metabolites) |
| Key Advantage | Tunable selectivity via 2/3-position functionalization. | Established clinical safety profile. | Broad spectrum efficacy.[1][2][3] |
Analyst Insight: The 6-phenyl core offers a distinct advantage over Diazepam by minimizing myorelaxant side effects through
-subtype preference, similar to Zolpidem, but with a broader synthetic vector for optimizing metabolic stability.
Experimental Cross-Validation Protocols
To scientifically validate the MoA, researchers must triangulate data from Biochemical Binding , Functional Electrophysiology , and Cellular Target Engagement .
Protocol A: Competitive Radioligand Binding Assay ([³H]-Flumazenil)
Objective: Determine the affinity (
-
Membrane Preparation: Homogenize rat cerebral cortex (or HEK293 cells expressing recombinant
receptors) in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 for 20 min. -
Incubation:
-
Mix 200
L membrane suspension (~100 g protein). -
Add 25
L [³H]-Flumazenil (1 nM final conc.). -
Add 25
L Test Compound (10⁻⁹ to 10⁻⁵ M) or Vehicle (Total Binding). -
Add 25
L Diazepam (10 M) to define Non-Specific Binding.
-
-
Equilibrium: Incubate at 4°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Whole-Cell Patch Clamp Electrophysiology
Objective: Validate functional efficacy (potentiation of GABA currents).[4]
-
Cell System: HEK293 cells co-transfected with cDNAs for human
, , and subunits (1:1:1 ratio). -
Rig Setup: Borosilicate glass pipettes (3–5 M
) filled with intracellular solution (140 mM CsCl, 10 mM HEPES, 11 mM EGTA, pH 7.2). -
Perfusion: Extracellular solution containing GABA (
concentration, typically 3–5 M) applied via rapid exchange system. -
Test: Apply GABA alone (Control) vs. GABA + Test Compound (1
M). -
Validation Criteria: A >50% increase in chloride current amplitude confirms PAM activity.
-
Self-Validation Check: Application of Flumazenil (10
M) must abolish the potentiation, confirming binding to the BZD site.
-
Mechanism of Action Visualization
The following diagram illustrates the signaling cascade and the specific intervention point of the 6-Phenylimidazo[1,2-a]pyridine scaffold.
Caption: Figure 1. Allosteric modulation of the GABA-A receptor by 6-Phenylimidazo[1,2-a]pyridine, enhancing Cl- influx.
Validation Workflow for Drug Discovery
To ensure robust data, follow this logical validation hierarchy. This system filters out false positives (e.g., off-target kinase hits) early in the process.
Caption: Figure 2. Step-wise validation workflow to confirm specific GABA-A modulation and filter off-target effects.
References
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Source: ACS Omega (2026). URL:[Link]
-
Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. Source: Journal of Medicinal Chemistry.[4][5] URL:[Link]
-
3-Aminomethyl Derivatives of 2-Phenylimidazo[1,2-a]-pyridine as Positive Allosteric Modulators of GABAA Receptor. Source: ACS Chemical Neuroscience (2017). URL:[Link]
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Source: Molecules (2023).[6] URL:[Link]
-
The Benzodiazepine Binding Site of GABAA Receptors as a Target for the Development of Novel Anxiolytics. Source: Expert Opinion on Investigational Drugs.[5] URL:[Link]
Sources
- 1. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 6-Substituted Imidazo[1,2-a]pyridine Analogs in Oncology
Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered significant attention in drug discovery, earning the moniker of a "drug prejudice" scaffold.[1][2] Its rigid, planar structure and rich electron density make it an ideal framework for developing therapeutic agents with a wide array of biological activities.[3] While its applications are broad, ranging from anxiolytics like Alpidem to anti-ulcer agents, its role in modern oncology is particularly prominent.[4][5] A multitude of derivatives have been developed as potent anticancer agents, demonstrating efficacy against various cancer cell lines, including those of the breast, liver, colon, and lung.[3]
This guide focuses specifically on the C6-position of the imidazo[1,2-a]pyridine ring. This position has been identified as a critical site for modification, where the introduction of diverse substituents can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties. We will dissect the efficacy of various 6-substituted analogs, compare their performance based on robust experimental data, and provide the detailed methodologies required to validate these findings.
Dominant Mechanism of Action: Targeting Key Oncogenic Signaling Pathways
Many of the anticancer effects of imidazo[1,2-a]pyridine derivatives stem from their ability to inhibit key molecular pathways that are frequently dysregulated in cancer.[3] One of the most critical targets is the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth, proliferation, survival, and metabolism.[6] Alterations in this pathway are deeply implicated in tumorigenesis, making its components attractive therapeutic targets.[6]
Several 6-substituted imidazo[1,2-a]pyridine analogs have been developed as potent pan- or isoform-selective PI3K inhibitors.[6][7] By binding to the ATP-binding site of PI3K, these compounds prevent the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of downstream effectors like Akt and mTOR.[8] This blockade can induce cell cycle arrest and trigger apoptosis, the programmed cell death that is often evaded by cancer cells.[8][9]
The causality is evident: large, complex heterocyclic systems like quinazoline introduced at the C6-position can form extensive interactions within the target's binding pocket, leading to high potency and selectivity for enzymes like PI3Kα. [7]In contrast, other substituents can confer activity against different targets, such as RGGT, demonstrating the versatility of this scaffold. [10]
Essential Experimental Protocols
To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-validated experimental protocols are paramount. Here, we detail the methodologies for key assays.
Protocol 1: In Vitro PI3Kα Kinase Inhibition Assay
This protocol is designed to quantify the direct inhibitory effect of a compound on the enzymatic activity of PI3Kα.
Rationale: This assay directly measures the 50% inhibitory concentration (IC₅₀) of the analog against its purified target enzyme, providing a clear measure of potency independent of cellular effects.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS). Prepare serial dilutions of the test compound (e.g., 10-point, 3-fold dilutions starting from 10 µM) in DMSO.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound, 20 µL of a solution containing the PI3Kα enzyme and the lipid substrate PIP2.
-
Initiation: Start the reaction by adding 25 µL of ATP solution (at a concentration near its Km value) to each well. Allow the reaction to proceed for 60 minutes at room temperature.
-
Detection: Stop the reaction and quantify the amount of ADP produced (correlating to kinase activity) using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Measure luminescence using a plate reader. Convert luminescence values to percent inhibition relative to a DMSO control. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol measures the cytotoxic effect of the analogs on cancer cell lines.
Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. A reduction in metabolic activity is indicative of cell death or a loss of proliferation, providing a robust measure of the compound's overall effect on cancer cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCC827, A375, HT-29) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 6-substituted imidazo[1,2-a]pyridine analogs for a specified period (e.g., 48 or 72 hours). [8][9]Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting viability against compound concentration.
Conclusion and Future Perspectives
The 6-substituted imidazo[1,2-a]pyridine scaffold is a remarkably versatile and potent platform for the development of novel anticancer agents. The evidence clearly demonstrates that strategic modification at the C6-position is a highly effective strategy for tuning the potency and target selectivity of these analogs. Compounds like 13k show that derivatization with large heterocyclic systems can yield highly potent, isoform-selective kinase inhibitors with significant therapeutic potential. [7] Future research should focus on optimizing the pharmacokinetic properties of these potent compounds to enhance their in vivo efficacy and safety profiles. Further exploration of novel substituents at the C6-position could uncover analogs with unique mechanisms of action or the ability to overcome drug resistance. The continued application of the robust experimental methodologies detailed herein will be essential for validating these next-generation candidates and advancing them toward clinical application.
References
-
Dahan-Farkas, N., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. Available at: [Link]
-
Altaher, A. M., et al. (2020). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy. Available at: [Link]
-
Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. ResearchGate. Available at: [Link]
-
de Oliveira, C. S., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Al-Blewi, F. F., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]
-
Altaher, A. M., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. Available at: [Link]
-
Choi, H-G., et al. (2016). Discovery of imidazo[1,2-a]-pyridine Inhibitors of pan-PI3 Kinases That Are Efficacious in a Mouse Xenograft Model. PubMed. Available at: [Link]
-
Goel, R., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. Available at: [Link]
-
Various Authors. (2024). Journal of Medicinal Chemistry Ahead of Print. ACS Publications. Available at: [Link]
-
Wang, G., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. Available at: [Link]
-
Jana, D., et al. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]
-
Kaźmierczak, P., et al. (2021). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Molecules. Available at: [Link]
-
Peters, U., et al. (2013). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed. Available at: [Link]
-
Herrera-Mayorga, V., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]
-
Bazgir, A., et al. (2019). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a one-pot multi-component reaction. RSC Publishing. Available at: [Link]
-
Various Authors. Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Goel, R., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Semantic Scholar. Available at: [Link]
-
Hayakawa, M., et al. (2007). Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An efficient synthesis of new imidazo[1,2- a ]pyridine-6-carbohydrazide and pyrido[1,2- a ]pyrimidine-7-carbohydrazide derivatives via a five-componen ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00350A [pubs.rsc.org]
- 6. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
